molecular formula C8H9NO3 B1296975 Methyl 6-methoxynicotinate CAS No. 26218-80-4

Methyl 6-methoxynicotinate

Cat. No.: B1296975
CAS No.: 26218-80-4
M. Wt: 167.16 g/mol
InChI Key: OVLDWZNVBDRZNN-UHFFFAOYSA-N
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Description

Methyl 6-methoxynicotinate (CAS 26218-80-4) is a high-purity nicotinate derivative serving as a versatile building block in medicinal and synthetic chemistry. This compound, with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol, is a solid at room temperature . It is a key synthetic intermediate, particularly valued for its role in the development of novel pharmacologically active compounds. Its primary research value lies in its use as a precursor for the synthesis of nicotinohydrazides, which are crucial intermediates in anti-infective drug discovery . For instance, it has been utilized in the design and synthesis of novel isatin–nicotinohydrazide hybrids, which have demonstrated excellent in vitro activity against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, as well as potent effects against bronchitis-causing bacteria . The methoxy and ester functional groups on the pyridine ring make this compound a privileged scaffold for further chemical modifications, enabling the construction of complex heterocyclic systems relevant to drug discovery programs . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Handle with appropriate precautions, as it may cause skin and eye irritation .

Properties

IUPAC Name

methyl 6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-4-3-6(5-9-7)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLDWZNVBDRZNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342940
Record name Methyl 6-methoxynicotinate
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-80-4
Record name 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester
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Record name Methyl 6-methoxynicotinate
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Record name 3-Pyridinecarboxylic acid, 6-methoxy-, methyl ester
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Foundational & Exploratory

Methyl 6-methoxynicotinate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 6-Methoxynicotinate

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Identity and Structure

This compound, also known by its IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative. Its structure consists of a pyridine ring substituted with a methoxy group at the 6-position and a methyl ester group at the 3-position.

Table 1: Chemical Identifiers and Structural Information

Identifier Value Reference
IUPAC Name methyl 6-methoxypyridine-3-carboxylate [1]
Synonyms This compound, 6-Methoxynicotinic acid methyl ester [1]
CAS Number 26218-80-4 [1]
Molecular Formula C₈H₉NO₃ [1]
Molecular Weight 167.16 g/mol [1]
SMILES COC(=O)C1=CN=C(OC)C=C1

| InChIKey | OVLDWZNVBDRZNN-UHFFFAOYSA-N |[1] |

Physicochemical Properties

Experimental data on the physical properties of this compound are limited in publicly available literature. The following table summarizes computed data and any available experimental values.

Table 2: Physicochemical Properties

Property Value Reference / Note
XLogP3 1.1 Computed by PubChem[1]
Hydrogen Bond Donor Count 0 Computed by PubChem[1]
Hydrogen Bond Acceptor Count 4 Computed by PubChem[1]
Rotatable Bond Count 3 Computed by PubChem[1]
Exact Mass 167.058243149 Da Computed by PubChem[1]
Monoisotopic Mass 167.058243149 Da Computed by PubChem[1]
Topological Polar Surface Area 48.4 Ų Computed by PubChem[1]
Heavy Atom Count 12 Computed by PubChem[1]

| Kovats Retention Index | 1582.8 (Semi-standard non-polar) | Experimental value from NIST Mass Spectrometry Data Center[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The overall workflow involves a nucleophilic substitution to create the methoxy-substituted acid, followed by a Fischer esterification to yield the final product.

G cluster_0 Step 1: Synthesis of 6-Methoxypyridine-3-carboxylic Acid cluster_1 Step 2: Fischer Esterification A 6-Chloropyridine-3-carboxylic Acid + 4M Sodium Methoxide in Methanol B Heat under reflux for 60 hours A->B C Distill off solvent under reduced pressure B->C D Resuspend residue in distilled water C->D E Acidify to pH 5 with HCl D->E F Filter, wash, and dry the precipitate E->F G Product: 6-Methoxypyridine-3-carboxylic Acid F->G H 6-Methoxypyridine-3-carboxylic Acid + Methanol (excess) + Catalytic H₂SO₄ G->H Use as starting material I Heat mixture to reflux H->I J Monitor reaction by TLC I->J K Cool and remove methanol under reduced pressure J->K L Neutralize with NaHCO₃ solution K->L M Extract with organic solvent (e.g., Ethyl Acetate) L->M N Dry and concentrate the organic layer M->N O Product: this compound N->O

Proposed synthesis workflow for this compound.
Experimental Protocol: Step 1 - Synthesis of 6-Methoxypyridine-3-carboxylic Acid

This protocol is adapted from a known procedure for the synthesis of the precursor acid[2].

  • Reaction Setup : Suspend 6-chloropyridine-3-carboxylic acid (4.15 g) in methanol (40 cc).

  • Addition of Base : To the suspension, add 4 M methanolic sodium methylate solution (40 cc).

  • Reflux : Heat the mixture under reflux for 60 hours.

  • Work-up :

    • Distill off the solvent under reduced pressure.

    • Take up the resulting residue in distilled water (100 cc).

    • Acidify the mixture to pH 5 with a concentrated aqueous solution of hydrochloric acid.

  • Isolation : Separate the resulting precipitate by filtration, wash it with distilled water (5 x 10 cc), and dry it in the air to yield 6-methoxypyridine-3-carboxylic acid.

Experimental Protocol: Step 2 - Fischer Esterification to this compound

This protocol is a generalized Fischer esterification method, which is a standard procedure for converting carboxylic acids to methyl esters.

  • Reaction Setup : In a round-bottom flask, dissolve the 6-methoxypyridine-3-carboxylic acid (product from Step 1) in an excess of methanol.

  • Catalyst Addition : With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Isolation :

    • Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification : Further purification can be achieved by column chromatography or vacuum distillation if necessary.

Biological Activity and Signaling Pathways

Based on a comprehensive search of scientific literature, there is currently no specific information available regarding the biological activity or any associated signaling pathways for this compound. This compound is primarily available as a building block for chemical synthesis, and its biological effects have not been widely studied or reported. Therefore, no signaling pathway diagrams can be provided.

Safety and Handling

According to the aggregated GHS information, this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-methoxynicotinate (CAS No: 26218-80-4). The information herein is curated to support research, development, and formulation activities by presenting key data in an accessible format, detailing standardized experimental protocols, and illustrating logical workflows for property determination.

Core Physicochemical Data

This compound, with the IUPAC name methyl 6-methoxypyridine-3-carboxylate, is a pyridine derivative.[1][2] Its fundamental physicochemical properties are summarized below.

PropertyValueReferences
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1]
CAS Number 26218-80-4[1][2][3]
Appearance Crystalline solid[4]
Melting Point ~48°C to 54.5°C[1][5]
Boiling Point 93°C at 3 Torr[4]
Density 1.156 ± 0.06 g/cm³ (Predicted)[4]
pKa 1.36 ± 0.10 (Predicted)[4]
Solubility Information not widely available; qualitative data suggests slight solubility in solvents like chloroform and methanol.
logP Information not available in searched results.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for key parameters.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (one end sealed)[6]

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7] Introduce a small amount of the solid into the open end of a capillary tube.[6] Pack the sample into the sealed end of the tube to a height of 1-2 mm by tapping the tube or dropping it through a longer glass tube.[6][8]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the block to cool and begin heating again at a slower rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.[6]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is reported as T1-T2.[9]

  • Post-Measurement: Turn off the apparatus and allow it to cool before the next measurement. Dispose of the used capillary tube properly.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting start Start: Obtain Dry Sample grind Grind to Fine Powder start->grind pack Pack 1-2mm in Capillary Tube grind->pack insert Insert Tube into Apparatus pack->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast Optional heat_slow Slow Heating (~2°C/min) insert->heat_slow observe Observe Melting heat_slow->observe record Record T1 (Start) & T2 (End) observe->record report Report Melting Range (T1-T2) record->report end End report->end

Workflow for Melting Point Determination.
Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the thermodynamic solubility of a compound in a specific solvent at a constant temperature.

Principle: An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the resulting saturated solution is then quantified.[10]

Apparatus:

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess of solid this compound to a vial. The presence of undissolved solid is necessary to ensure saturation.[10]

  • Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.[10]

  • Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.[10]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.[10]

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[10]

  • Calculation: Calculate the solubility by taking the measured concentration and the dilution factor into account. The result is typically expressed in mg/mL or mol/L.[10]

Solubility_Workflow cluster_setup System Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start: Add Excess Solute to Vial add_solvent Add Known Volume of Solvent start->add_solvent seal Seal Vial add_solvent->seal agitate Agitate at Constant Temperature (24-48h) seal->agitate settle Allow Excess Solid to Settle agitate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Isothermal Shake-Flask Solubility Workflow.
pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is vital for predicting the ionization state of a molecule at different pH levels, which influences solubility and permeability.

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the molecule are equal.[12]

Apparatus:

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker or titration vessel

  • Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)[13]

Procedure:

  • System Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM).[13] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[13]

  • Titration: Place the sample solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode in the solution.[13] For a basic compound, titrate by adding small, precise increments of a standardized strong acid from the burette. For an acidic compound, titrate with a strong base.[13]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[13] Continue the titration well past the equivalence point.

  • Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve. Specifically, it is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.[12]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Principle: LogP is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer like PBS at pH 7.4) at equilibrium.[14] The shake-flask method directly measures this partition.[15][16]

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., HPLC-UV)

  • n-Octanol (pre-saturated with water/buffer)

  • Aqueous buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the layers to separate for at least 24 hours.[17] This prevents volume changes during the experiment.

  • Partitioning: Prepare a stock solution of this compound in one of the phases. Add known volumes of the pre-saturated n-octanol and aqueous buffer to a vial.[11] Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vial and shake it for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[11][17]

  • Phase Separation: Separate the two phases. Centrifugation can be used to ensure a clean separation.

  • Quantification: Determine the concentration of the compound in each phase (C_octanol and C_aqueous) using a suitable and validated analytical method like HPLC.[16]

  • Calculation: Calculate the partition coefficient (P) using the formula: P = C_octanol / C_aqueous. The LogP is the base-10 logarithm of P: LogP = log10(P).[14]

References

An In-depth Technical Guide to Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26218-80-4

This technical guide provides a comprehensive overview of Methyl 6-methoxynicotinate, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a pyridine derivative with the chemical formula C₈H₉NO₃. It is a white to pale yellow crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 26218-80-4[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [2]
Appearance White to pale yellow crystals or powder[1]
Melting Point 48.5-54.5 °C[1]
Boiling Point 93 °C at 3 Torr[3]
Density 1.156 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[4][5]
pKa 1.36 ± 0.10 (Predicted)[3]
InChI Key OVLDWZNVBDRZNN-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC=C(OC)N=C1[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the microwave-induced methoxylation and subsequent esterification of a suitable precursor.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported synthesis of a related compound, Methyl 2-amino-6-methoxynicotinate, and illustrates a potential pathway.

Materials and Reagents:

  • Crude methyl 2-chloro-6-methoxynicotinate

  • 1,4-Dioxane

  • Benzylamine or 4-methoxybenzylamine

  • Ethanol

  • 10% Palladium on Carbon (Pd/C) catalyst

Procedure:

  • Amination: A 100 mL microwave reaction vessel is charged with crude methyl 2-chloro-6-methoxynicotinate (e.g., 6.50 g, 32.2 mmol), 1,4-dioxane (128 mL), and an excess of benzylamine or 4-methoxybenzylamine (e.g., 10 equivalents).

  • The vessel is sealed and the reaction mixture is irradiated in a microwave instrument at 170 °C for 2 hours.

  • After cooling to room temperature, the reaction mixture is concentrated to dryness under reduced pressure to yield the crude benzylamino intermediate.

  • Deprotection (Hydrogenation): The crude intermediate is dissolved in ethanol (e.g., 25 mL for 4.0 g of intermediate).

  • The solution is then subjected to hydrogenation in a flow reactor (e.g., H-Cube) over a 10% Pd/C catalyst cartridge at an elevated temperature (e.g., 70 °C) under full hydrogenation mode.

  • The solvent is removed under reduced pressure to afford the final product.

G Workflow for Microwave-Assisted Synthesis cluster_synthesis Synthesis Steps start Start: Reagents amination Microwave-Assisted Amination (170°C, 2h) start->amination Add Reagents concentration1 Concentration (Reduced Pressure) amination->concentration1 Cool & Concentrate hydrogenation Flow Hydrogenation (70°C, 10% Pd/C) concentration1->hydrogenation Dissolve in Ethanol concentration2 Final Concentration hydrogenation->concentration2 Collect Product Solution product Product: this compound concentration2->product Isolate Final Product

Caption: A generalized workflow for the microwave-assisted synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.[6] For instance, it is a key intermediate in the preparation of nicotine analogs for agrochemical research and in the synthesis of compounds targeting central nervous system (CNS) disorders.[4][6]

While direct biological activity data for this compound is limited, its structural relationship to nicotinic acid suggests potential interactions with related biological pathways. Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a variety of physiological processes.[7] Activation of nAChRs can trigger downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection.[7]

G Generalized Nicotinic Acetylcholine Receptor Signaling cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Cascade ligand Nicotinic Agonist (e.g., Nicotinic Acid Derivative) nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR Binds to ca_influx Ca²⁺ Influx nAChR->ca_influx Activates pi3k PI3K ca_influx->pi3k Triggers akt Akt pi3k->akt Activates cellular_response Cellular Responses (e.g., Neuroprotection) akt->cellular_response Leads to G General HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solutions calibration Generate Calibration Curve prep_standard->calibration prep_sample Prepare Sample Solutions injection Inject Standards & Samples prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Detector) hplc_system->injection data_acq Data Acquisition (Chromatograms) injection->data_acq integration Peak Integration & Quantification data_acq->integration reporting Report Results (Purity, Concentration) integration->reporting calibration->integration

References

Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-methylnicotinate (CAS No: 5470-70-2), a pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The structural elucidation of this compound, with the molecular formula C₈H₉NO₂, is heavily reliant on modern spectroscopic techniques.[1][2] This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.

Core Spectroscopic Data

The data presented herein has been compiled from publicly available spectral databases and chemical literature.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

¹H NMR (Proton NMR) Data: The ¹H NMR spectrum, typically recorded in Chloroform-d (CDCl₃), reveals the electronic environment of each proton in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
9.06Singlet (s)-1HH-2 (Pyridine ring)
8.13Doublet of doublets (dd)8.0, 2.01HH-4 (Pyridine ring)
7.20Doublet (d)8.01HH-5 (Pyridine ring)
3.89Singlet (s)-3H-OCH₃ (Ester methyl)
2.58Singlet (s)-3H-CH₃ (Pyridine methyl)
Source: ChemicalBook, Benchchem[1][2][3]

¹³C NMR (Carbon-13 NMR) Data: While direct experimental ¹³C NMR data is not always readily available in public domains, the following table presents expected chemical shift ranges for the carbon environments within the molecule, based on typical values for substituted pyridines and methyl esters.[1]

Chemical Shift (δ) ppmAssignment
~165-170C=O (Ester carbonyl)
~150-160C-6 (Pyridine ring)
~148-152C-2 (Pyridine ring)
~135-140C-4 (Pyridine ring)
~120-125C-5 (Pyridine ring)
~120-125C-3 (Pyridine ring)
~52-55-OCH₃ (Ester methyl)
~24-28-CH₃ (Pyridine methyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which confirms the molecular weight.[1]

m/z ValueAssignment
151[M]⁺ (Molecular Ion)
120Fragment Ion
92Fragment Ion
Source: PubChem[1][4]
Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through the absorption of IR radiation.[1] The table below lists the expected characteristic absorption bands for Methyl 6-methylnicotinate.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3050 - 3100C-H StretchAromatic (Pyridine)
~2950 - 2990C-H StretchAliphatic (-CH₃)
~1725 - 1735C=O StretchEster
~1580 - 1610C=C StretchAromatic (Pyridine)
~1250 - 1300C-O StretchEster
Note: The C=O stretch for the related compound, methyl nicotinate, is reported around 1728 cm⁻¹.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of Methyl 6-methylnicotinate for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

  • Ensure the sample is fully dissolved; if necessary, gently vortex the vial.[1]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.[1]

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.[1]

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Use a standard pulse sequence for a proton-decoupled ¹³C NMR experiment.[1]

  • Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[1]

  • Process the acquired data similarly to the ¹H spectrum.[1]

  • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert tune Tune & Shim insert->tune acquire Acquire FID tune->acquire process Fourier Transform acquire->process phase Phase & Baseline Correction process->phase reference Reference Spectrum phase->reference end Analysis reference->end Final Spectrum

Caption: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

Sample Preparation (using ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[1]

  • Place a small amount of solid Methyl 6-methylnicotinate directly onto the ATR crystal.[1]

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.[1]

  • Collect the sample spectrum.

  • The instrument automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

IR_Workflow start Start clean Clean ATR Crystal start->clean background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure sample_spec Collect Sample Spectrum apply_pressure->sample_spec ratio Ratio Sample/Background sample_spec->ratio end Final IR Spectrum ratio->end

Caption: Experimental workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)

Sample Preparation (for LC-MS):

  • Prepare a stock solution of Methyl 6-methylnicotinate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[1]

Data Acquisition (using ESI):

  • Introduce the sample into the mass spectrometer via liquid chromatography or direct infusion.

  • Set the Electrospray Ionization (ESI) source to positive ion mode to detect the protonated molecule [M+H]⁺.[1]

  • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).[1]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL stock->dilute inject Inject into LC-MS dilute->inject ionize ESI Positive Ion Mode inject->ionize scan Scan m/z Range ionize->scan end Data Analysis scan->end Mass Spectrum

Caption: Experimental workflow for LC-MS analysis.

References

solubility and stability of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-methoxynicotinate

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure consistent results in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the available data on the , detailed experimental protocols for their determination, and a discussion of the analytical methods employed for its quantification.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various synthetic and formulation processes. While extensive quantitative data is limited in publicly available literature, this section summarizes the existing information and provides a standardized protocol for its determination.

Solubility Data

Quantitative solubility data for this compound is sparse. The available qualitative and limited quantitative information is summarized below.

SolventSolvent ClassReported SolubilityCitation
WaterAqueous0.495 mg/mL[1]
MethanolPolar ProticSoluble[1][2]
ChloroformChlorinatedSlightly Soluble[1]
Ethyl AcetatePolar AproticSlightly Soluble[1]

Note: The term "slightly soluble" is a qualitative descriptor and may vary between sources. The experimental conditions for the reported water solubility are not specified.[1]

Experimental Protocol: Solubility Determination (Isothermal Saturation Method)

To obtain precise and reliable quantitative solubility data, the isothermal saturation method, also known as the shake-flask method, is considered the gold standard.[1] This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a given temperature.[1]

Principle: An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution.[1] After separating the solid and liquid phases, the concentration of the solute in the saturated solution is determined using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).[1]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial, ensuring undissolved solid is visually present.[1]

  • Solvent Addition: Add a precisely known volume or mass of the desired solvent to the vial.[1]

  • Equilibration: Seal the vial and place it in a constant-temperature shaker or water bath. Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand at the same constant temperature for a short period to let the excess solid sediment.[1]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove all undissolved particles.[1]

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.[1] Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[1]

  • Data Reporting: Calculate the solubility, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.[1]

G cluster_prep Preparation & Equilibration cluster_analysis Analysis A Add excess solid Methyl 6-methoxynicotinate to vial B Add known volume of solvent A->B C Agitate at constant temperature until equilibrium B->C D Sedimentation of excess solid C->D E Syringe filtration of supernatant D->E F Dilution of saturated solution E->F G Quantification by validated method (e.g., HPLC) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Workflow for solubility determination via the isothermal saturation method.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. It is susceptible to degradation under certain conditions, primarily through hydrolysis.

Stability Summary and Degradation Pathway

This compound is generally stable under recommended storage conditions but can be degraded by several factors.[3][4]

ConditionEffect on StabilityRecommendationCitation
pH Hydrolysis is catalyzed by both acidic and, more significantly, alkaline conditions. Esters are generally most stable at a slightly acidic pH (e.g., pH 4-6).Buffer solutions to a slightly acidic pH if in an aqueous medium. Avoid strongly acidic or basic conditions.[5]
Temperature Increased temperature accelerates the rate of hydrolysis and thermal degradation.Store in a cool, dry place. For long-term storage of solutions, consider refrigeration (2-8°C) or freezing (-20°C).[5][6]
Light Photolytic degradation can occur upon exposure to light.Store in light-resistant containers.[7]
Oxidation Susceptible to degradation by strong oxidizing agents.Avoid contact with strong oxidizing agents.[3][4]
Incompatible Materials Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.Store away from incompatible materials.[3]

Primary Degradation Pathway: The main degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester group to form 6-methoxynicotinic acid and methanol.[5][8] Data from the closely related compound, methyl nicotinate, shows this degradation proceeds slowly in aqueous solution at 4°C, at a rate of approximately 0.5% per year.[5][8]

G cluster_factors Factors Influencing Stability cluster_pathway Primary Degradation Pathway (Hydrolysis) pH pH (Acidic/Alkaline) M6MN This compound pH->M6MN Temp Temperature Temp->M6MN Light Light Light->M6MN Oxidants Oxidizing Agents Oxidants->M6MN Products 6-Methoxynicotinic Acid + Methanol M6MN->Products H₂O

Factors influencing stability and the primary degradation pathway.
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7] These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing to achieve 5-20% degradation.[9]

Principle: The drug substance, in solid or solution form, is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and light to induce degradation.[7] The resulting samples are then analyzed to identify and quantify the degradants.

General Procedure:

  • Acid/Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1N HCl) and a base (e.g., 0.1N NaOH) in separate experiments.

    • Heat the solutions (e.g., at 60-80°C) and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[7]

    • Monitor the reaction over time.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70°C or higher, depending on the melting point).[7]

    • For solutions, heat at a controlled temperature and humidity.

  • Photolytic Degradation:

    • Expose the solid drug substance or its solution to a combination of visible and UV light as per ICH Q1B guidelines.

    • Keep control samples protected from light to compare the results.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating analytical method (e.g., HPLC) to separate and quantify the parent drug and any degradation products formed.

Analytical Methods for Quantification

The reliable quantification of this compound is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most versatile and commonly used technique.[10]

Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryCitation
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass spectrometric detection.Measurement of the absorbance of UV-visible light by the analyte in a solution.[10]
Selectivity High; can separate the parent compound from impurities and degradation products.Very high; provides structural information for identification.Low; susceptible to interference from other UV-absorbing compounds.[10]
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).[10]
Application Ideal for stability-indicating assays, purity determination, and quantification in complex matrices.Suitable for volatile and semi-volatile compounds; useful for identification of unknown impurities.Best for routine analysis of pure samples or simple matrices where interferences are minimal.[10]
Typical HPLC-UV Method Parameters

A stability-indicating HPLC method is essential for separating this compound from its primary degradation product, 6-methoxynicotinic acid.

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile).[5][8][10] An isocratic elution is often sufficient.[10]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[8]

  • Detection Wavelength: UV detection at approximately 263 nm.[8]

  • Injection Volume: 10-20 µL.[5][8]

G cluster_validation Validation Parameters A Method Development B Method Validation A->B C Routine Analysis B->C D Specificity/ Selectivity B->D E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I System Suitability

A generalized workflow for analytical method validation.

References

The Versatile Scaffold: Unlocking the Potential of Methyl 6-Methoxynicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 6-methoxynicotinate, a pyridine derivative, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its inherent structural features, including a modifiable pyridine core and a reactive ester group, provide a robust platform for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the core applications of this compound, providing a comprehensive overview of its role in the development of novel therapeutics. We will explore its application in the synthesis of enzyme inhibitors for central nervous system (CNS) disorders, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmacologically relevant compounds. This guide includes a summary of quantitative biological data, detailed experimental protocols for key synthetic transformations and biological assays, and visualizations of pertinent pathways and workflows to aid researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from the ability to systematically modify its structure to probe interactions with biological targets and optimize pharmacological properties.

Inhibitors of D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DDO)

Derivatives of this compound are being actively investigated as inhibitors of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO).[1] These enzymes are implicated in the pathophysiology of CNS disorders such as schizophrenia.[2] DAAO metabolizes D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Inhibition of DAAO can elevate D-serine levels in the brain, thereby offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction.[2] While extensive quantitative structure-activity relationship (SAR) data for a broad series of direct this compound derivatives are not widely available in the public domain, research on structurally related nicotinic acid derivatives highlights the therapeutic potential of this scaffold.[1]

Signaling Pathway of DAAO Inhibition

The following diagram illustrates the role of DAAO in the glutamatergic synapse and the mechanism of action for DAAO inhibitors.

DAAO_Signaling_Pathway cluster_presynaptic cluster_postsynaptic cluster_glia Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds D-Serine D-Serine D-Serine->NMDA_Receptor Co-agonist Binding DAAO DAAO D-Serine->DAAO Metabolism Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Activation Degradation_Products Degradation Products DAAO->Degradation_Products DAAO_Inhibitor DAAO Inhibitor (derived from Methyl 6-methoxynicotinate) DAAO_Inhibitor->DAAO Inhibition

A diagram illustrating the role of DAAO in the glutamatergic synapse.
Synthesis of the NSAID Etoricoxib

This compound is a key starting material in several synthetic routes to Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain. One common strategy involves the condensation of this compound with a substituted phenylacetonitrile derivative, followed by a series of reactions to construct the final bipyridine core of the drug.

General Synthetic Workflow for an Etoricoxib Intermediate

The following diagram outlines a generalized workflow for the synthesis of an intermediate in the production of Etoricoxib starting from this compound.

Etoricoxib_Synthesis_Workflow Start This compound Condensation Condensation Reaction Start->Condensation Reagent Substituted Phenylacetonitrile Reagent->Condensation Intermediate1 Condensed Intermediate Condensation->Intermediate1 Hydrolysis Hydrolysis & Decarboxylation Intermediate1->Hydrolysis Intermediate2 Annulated Pyridine Intermediate Hydrolysis->Intermediate2 Cyclization Cyclization Intermediate2->Cyclization Etoricoxib_Precursor Etoricoxib Precursor Cyclization->Etoricoxib_Precursor

A generalized workflow for the synthesis of an Etoricoxib intermediate.
Anticancer Agents

Recent research has demonstrated the potential of more complex derivatives of this compound as anticancer agents. Specifically, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazides and thiosemicarbazides have been synthesized and evaluated for their anti-tumor activity.[3] These compounds have shown inhibitory effects on various cancer cell lines.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of compounds derived from or related to this compound. Due to the limited publicly available data on direct derivatives, the table includes data on structurally related compounds to illustrate the potential of this chemical class.

Compound Class/DerivativeTargetAssay TypeValue (IC50/Ki)Reference
5-Aminonicotinic acidHuman D-Aspartate OxidaseEnzyme InhibitionKi = 3.80 μM[1]
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h)HGC-27 (Gastric Cancer)Cell Viability (MTT)IC50 = 1.40 μM[3]
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h)HeLa (Cervical Cancer)Cell Viability (MTT)IC50 = 5.23 μM[3]
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-chlorophenyl)semicarbazide (9h)MCF-7 (Breast Cancer)Cell Viability (MTT)IC50 = 7.89 μM[3]
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-(4-methoxyphenyl)thiosemicarbazide (9u)HGC-27 (Gastric Cancer)Cell Viability (MTT)IC50 = 4.56 μM[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for the synthesis of the this compound scaffold and a key biological assay.

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of 6-methoxynicotinic acid.

Protocol 1: Fischer Esterification

  • Materials:

    • 6-Methoxynicotinic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 6-methoxynicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

A common method for determining the inhibitory activity of compounds against DAAO is a coupled enzyme assay that measures the production of hydrogen peroxide.

Protocol 2: Fluorometric DAAO Inhibition Assay

  • Materials:

    • Recombinant human D-amino acid oxidase (hDAAO)

    • D-serine (substrate)

    • Test compounds (dissolved in DMSO)

    • Horseradish peroxidase (HRP)

    • Amplex® Red reagent (or a similar fluorogenic probe)

    • Phosphate buffer (pH 7.4)

    • 96-well black microplate

    • Microplate reader capable of fluorescence measurement

  • Procedure:

    • Prepare a reaction mixture containing the D-serine substrate, HRP, and Amplex® Red reagent in phosphate buffer.

    • Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the enzymatic reaction by adding a solution of hDAAO to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C), protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex® Red) at regular intervals.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for a DAAO Inhibition Assay

The following diagram outlines the general workflow for conducting a DAAO inhibition assay.

DAAO_Assay_Workflow Start Prepare Reagents (Buffer, D-Serine, HRP, Amplex Red) Plate_Setup Add Reagents and Compounds to 96-well Plate Start->Plate_Setup Compound_Prep Prepare Test Compound Dilution Series Compound_Prep->Plate_Setup Enzyme_Addition Initiate Reaction by Adding DAAO Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Measurement Measure Fluorescence over Time Incubation->Measurement Data_Analysis Calculate Reaction Rates and IC₅₀ Values Measurement->Data_Analysis

A general workflow for a D-Amino Acid Oxidase (DAAO) inhibition assay.

Conclusion

This compound stands as a testament to the power of heterocyclic scaffolds in medicinal chemistry. Its demonstrated utility in the synthesis of diverse therapeutic agents, from CNS-acting enzyme inhibitors to anti-inflammatory drugs and potential anticancer compounds, underscores its importance in drug discovery pipelines. The synthetic accessibility and the potential for systematic structural modification make this compound an attractive starting point for the development of new chemical entities. The protocols and data presented in this guide provide a foundational resource for researchers aiming to leverage this versatile building block in their quest for novel and effective medicines. Further exploration of the structure-activity relationships of a broader range of derivatives is a promising avenue for unlocking the full therapeutic potential of this remarkable scaffold.

References

discovery and history of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Methyl 6-methylnicotinate

Disclaimer: Initial research indicates that the requested compound, "Methyl 6-methoxynicotinate," may be a less common or potentially misidentified substance, as the overwhelming body of scientific and patent literature points to the closely related and industrially significant compound, Methyl 6-methylnicotinate . This guide will proceed by focusing on the discovery and history of Methyl 6-methylnicotinate, a key intermediate in the synthesis of various biologically active molecules.

Introduction

Methyl 6-methylnicotinate is a pyridine-based chemical intermediate of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structural scaffold is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[3] This technical guide provides a comprehensive overview of the discovery, historical development of synthetic routes, and key experimental protocols for Methyl 6-methylnicotinate.

Discovery and Early History

The history of Methyl 6-methylnicotinate is intrinsically linked to the development of synthetic methodologies for pyridine carboxylic acids. While a singular "discovery" event is not clearly documented, its origins can be traced through the patent literature focused on the production of its precursor, 6-methylnicotinic acid.

Early methods for the synthesis of pyridine carboxylic acids often involved harsh oxidative processes of substituted pyridines. A key challenge was the selective oxidation of one alkyl group in the presence of others. A significant step towards the efficient production of 6-methylnicotinic acid, and subsequently its esters, was the development of processes for the selective oxidation of 2-methyl-5-alkylpyridines.

A notable patent in this area, filed in 1957, describes a method for the preparation of high yields of 6-methylnicotinic acid through the non-catalytic oxidation of 2-methyl-5-alkylpyridines with nitric acid.[4] This process laid the groundwork for the large-scale production of the acid precursor to Methyl 6-methylnicotinate. Subsequent patents in the 1980s further refined these oxidative processes, improving yields and selectivity.[5][6] The esterification of 6-methylnicotinic acid to its methyl ester is a standard and well-documented chemical transformation.

Synthetic Methodologies

Several synthetic routes to Methyl 6-methylnicotinate have been developed, ranging from laboratory-scale esterifications to industrial-scale production processes. The most common methods are summarized below.

Fischer Esterification of 6-Methylnicotinic Acid

The most direct and widely used laboratory method for the synthesis of Methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[7] This acid-catalyzed reaction involves heating a solution of the carboxylic acid in methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Oxidation of 2-Methyl-5-ethylpyridine and Subsequent Esterification

On an industrial scale, a common route involves the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid, followed by esterification.[8] This multi-step process is economically viable due to the availability of the starting materials.

Quantitative Data on Synthetic Methods

The following table summarizes key quantitative data from various synthetic protocols for Methyl 6-methylnicotinate.

MethodStarting MaterialReagents & CatalystReaction ConditionsReported YieldReference
Fischer Esterification6-Methylnicotinic acidMethanol, Concentrated H₂SO₄Reflux, 17 hours75%[7][9]
Fischer Esterification6-Methylnicotinic acidMethanol saturated with HCl gasReflux, 1 hourNot specified[7][10]
Oxidation & Esterification2-Methyl-5-ethylpyridine1. HNO₃, H₂SO₄2. Methanol1. 155-160°C2. Reflux69.7% (for methyl ester)[6]

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methylnicotinic Acid with Sulfuric Acid

Materials:

  • 6-Methylnicotinic acid (1.0 eq)

  • Methanol (sufficient to dissolve)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add concentrated sulfuric acid.[9]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and concentrate under reduced pressure to remove methanol.[9]

  • Carefully adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.[9]

  • Extract the aqueous layer with ethyl acetate (3x volumes).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate the organic layer under reduced pressure to yield Methyl 6-methylnicotinate as an off-white solid.[9]

Protocol 2: Industrial Synthesis via Oxidation and Esterification

Materials:

  • 2-Methyl-5-ethylpyridine

  • Sulfuric Acid (96%)

  • Ammonium vanadate (catalyst)

  • Nitric Acid (65%)

  • Methanol

Procedure:

  • Charge a reactor with 96% sulfuric acid and ammonium vanadate.[6]

  • Cool the mixture and add 2-methyl-5-ethylpyridine dropwise.[6]

  • Heat the stirred reaction mixture to approximately 160°C.[6]

  • Add 65% nitric acid dropwise over several hours while maintaining the reaction temperature.[6]

  • After the addition is complete, continue to heat to distill off water and excess nitric acid.[6]

  • Cool the reaction mixture and add methanol.[6]

  • Heat the alcoholic mixture to reflux to esterify the 6-methylnicotinic acid.[6]

  • Isolate the Methyl 6-methylnicotinate from the ester mixture by neutralization, extraction with an organic solvent, and fractional distillation.[6]

Visualization of Processes

Synthesis Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis of Methyl 6-methylnicotinate via Fischer esterification.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Dissolve 6-Methylnicotinic Acid in Methanol B Add H2SO4 catalyst A->B C Reflux for 17 hours B->C D Concentrate in vacuo C->D Reaction complete E Neutralize with NaHCO3 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Concentrate to yield product H->I

Caption: A typical laboratory workflow for the synthesis of Methyl 6-methylnicotinate.

Biological Significance: Role in Nicotinic Acetylcholine Receptor Ligand Synthesis

Methyl 6-methylnicotinate serves as a crucial building block for the synthesis of various biologically active compounds, including derivatives that interact with nicotinic acetylcholine receptors (nAChRs).[1][11] For instance, it is a precursor for the synthesis of 6-methylnicotine, an analog of nicotine.[1] The interaction of such ligands with nAChRs, which are ligand-gated ion channels, can modulate neurotransmission.

The following diagram illustrates a simplified signaling pathway involving the activation of a neuronal nAChR.

G cluster_receptor Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ligand 6-Methylnicotine (derived from Methyl 6-methylnicotinate) Ligand->nAChR Binds to Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Signal Neuronal Signal Propagation Depolarization->Signal

References

Theoretical Insights into the Reactivity of Methyl 6-Methoxynicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxynicotinate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its reactivity is crucial for optimizing existing synthetic routes and designing novel molecular entities. While dedicated theoretical and computational studies on this compound are not extensively published, this guide provides a comprehensive overview of its anticipated reactivity based on theoretical analyses of closely related analogs, such as methyl 6-methylnicotinate and 6-methylnicotinic acid. This document summarizes key physicochemical properties, details relevant experimental protocols for its synthesis and potential reactions, and outlines a computational workflow for its theoretical investigation. The insights provided herein are intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug development.

Physicochemical and Structural Data

A foundational understanding of a molecule's physical and chemical properties is essential for any study of its reactivity. The key properties of this compound and its close analog, methyl 6-methylnicotinate, are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₃ (this compound)
C₈H₉NO₂ (Methyl 6-methylnicotinate)[1][2]
Molecular Weight 167.16 g/mol (this compound)
151.16 g/mol (Methyl 6-methylnicotinate)[1][2]
CAS Number 5470-70-2 (Methyl 6-methylnicotinate)[1][2]
IUPAC Name methyl 6-methoxypyridine-3-carboxylate
methyl 6-methylpyridine-3-carboxylate[1][2]
Melting Point 34-37 °C (Methyl 6-methylnicotinate)[1]
Boiling Point 160 °C at 106 mmHg (Methyl 6-methylnicotinate)[1]
XLogP3 1.2 (Methyl 6-methylnicotinate)[1]

While the crystal structure of this compound is not publicly available, analysis of its derivatives provides crucial insights into its molecular geometry and intermolecular interactions. The crystallographic data for the closely related 6-methylnicotinic acid is presented below.[3]

ParameterValue for 6-Methylnicotinic AcidReference(s)
Empirical Formula C₇H₇NO₂[3][4]
Formula Weight 137.14[3]
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
a (Å) 3.8788 (8)[3]
b (Å) 13.634 (3)[3]
c (Å) 6.1094 (12)[3]
β (°) 90.51 (3)[3]
Volume (ų) 323.07 (12)[3]
Z 2[3]
R-factor 0.049[3][4]

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with stability in the crystal packing provided by intermolecular O—H···N hydrogen bonds and π–π stacking interactions between the pyridine rings of adjacent molecules.[3][4]

Theoretical and Computational Methodology

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound.[1][5] For analogous nicotinic acid derivatives, calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational cost.[1][6]

A general workflow for the computational analysis of this compound's reactivity is outlined in the diagram below.

Computational_Workflow cluster_input Input Generation cluster_optimization Structure Optimization & Verification cluster_analysis Property Calculation & Analysis cluster_output Output Input Initial Structure Generation (e.g., from SMILES) Opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) Input->Opt Input Structure Freq Frequency Calculation (Confirmation of Minimum Energy) Opt->Freq Optimized Geometry Elec Electronic Property Calculation (HOMO, LUMO, ESP) Freq->Elec Verified Structure Spec Spectroscopic Prediction (IR, Raman, NMR) Freq->Spec Verified Structure React Reactivity Descriptor Calculation (Fukui Functions, etc.) Freq->React Verified Structure Data Data Analysis and Visualization Elec->Data Spec->Data React->Data

Caption: Computational workflow for theoretical analysis.

Synthesis and Reactivity

This compound serves as a key building block in organic synthesis.[1][7] Understanding its formation and subsequent reactions is critical for its application in drug development.

Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

A common method for the synthesis of the related methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[8]

Fischer_Esterification cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Acid 6-Methylnicotinic Acid Reaction Reaction Mixture (Reflux, ~17h) Acid->Reaction Methanol Methanol (Solvent/Reagent) Methanol->Reaction Catalyst Sulfuric Acid (Catalyst) Catalyst->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Solvent Removal) Workup->Purification Product Methyl 6-methylnicotinate Purification->Product

Caption: Synthesis of Methyl 6-methylnicotinate.

Experimental Protocol: Fischer Esterification of 6-Methylnicotinic Acid [8]

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • After the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

  • Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.

Reactivity of the Pyridine Ring and Substituents

The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring, which is influenced by the electron-donating methoxy group and the electron-withdrawing methyl ester group.

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[9] This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent steps.[9]

  • Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.[9] Catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) can reduce the pyridine ring to a piperidine.[9]

  • Condensation Reactions: Methyl 6-methylnicotinate can undergo condensation reactions with reagents like γ-butyrolactone in the presence of a base, which is a key step in the synthesis of nicotine analogs like 6-methylnicotine.[7][10]

Conclusion

This technical guide has synthesized the available information on the physicochemical properties, synthesis, and theoretical analysis of this compound and its close analogs. While direct computational studies on this compound are limited, the data from related compounds provide a strong foundation for predicting its reactivity. The provided experimental protocols and the outlined computational workflow offer a practical framework for researchers and scientists in the field of drug discovery and development to further explore the chemistry of this important synthetic intermediate.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 6-methoxynicotinate (CAS No. 26218-80-4), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties.

GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[2][3]

Hazard Pictogram:

  • GHS07: Exclamation Mark[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [3]
CAS Number 26218-80-4[1][2][4]
Appearance Data not available in search results.
Melting Point/Range Data not available in search results.
Boiling Point/Range Data not available in search results.
Solubility Data not available in search results.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Avoid all personal contact, including inhalation of dust or fumes.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers securely sealed when not in use.[1]

Storage:

  • Store in original, tightly sealed containers.[1]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Store away from incompatible materials.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical for preventing exposure.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area. A chemical fume hood is recommended.
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures

Prompt and safe cleanup of spills is necessary to prevent further contamination and exposure.

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • For dry spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1]

    • For wet spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Alert emergency services.[1]

    • Prevent the spill from entering drains or waterways.[1]

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary health effects are related to its irritant properties.

Toxicity MetricValue
Acute Oral No data available[2]
Acute Dermal No data available[2]
Acute Inhalation No data available[2]

Experimental Protocols: Standard Operating Procedure for Handling this compound

This protocol outlines a general procedure for the safe handling of this compound in a laboratory setting.

1. Risk Assessment:

  • Conduct a thorough risk assessment before starting any new procedure involving this compound.

  • Review the Safety Data Sheet (SDS).

  • Identify potential hazards and determine the necessary control measures.

2. Engineering Controls:

  • All manipulations of solid or concentrated solutions of this compound should be performed in a certified chemical fume hood.

3. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat should be worn.

4. Weighing and Dispensing:

  • Weigh the solid compound in the fume hood.

  • Use a disposable weighing boat to prevent contamination.

  • Carefully transfer the solid to the reaction vessel.

5. Reaction Setup:

  • Set up the reaction apparatus in the fume hood.

  • Ensure all glassware is properly clamped and secure.

  • If heating is required, use a controlled heating source (e.g., heating mantle with a temperature controller).

6. Work-up and Purification:

  • Perform all liquid-liquid extractions and solvent removal steps in the fume hood.

  • Be aware of potential pressure build-up during extractions.

7. Waste Disposal:

  • Dispose of all waste materials (solid and liquid) in appropriately labeled hazardous waste containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

8. Emergency Procedures:

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Have a spill kit available that is appropriate for the quantities of material being used.

  • In case of a large spill or fire, evacuate the area and contact emergency services.

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow A Receipt & Inspection B Secure Storage (Cool, Dry, Ventilated) A->B C Risk Assessment & Procedure Planning B->C D Don Personal Protective Equipment C->D E Work in Fume Hood D->E F Handling & Use (e.g., Weighing, Reaction) E->F G Decontamination of Work Area & Equipment F->G H Proper Waste Disposal (Labeled Containers) G->H I Doff PPE & Wash Hands G->I

Caption: Workflow for the safe handling of this compound.

Experimental Workflow: Use in a Chemical Reaction

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Reaction A Review SDS & Conduct Risk Assessment C Don Appropriate PPE A->C B Assemble Glassware in Fume Hood B->C D Weigh this compound C->D E Charge Reaction Vessel D->E F Conduct Reaction (e.g., Heating, Stirring) E->F G Quench Reaction & Perform Work-up F->G H Purify Product G->H I Segregate & Dispose of Hazardous Waste H->I

Caption: A typical experimental workflow involving this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 6-methoxynicotinate from 2,6-dichloronicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of Methyl 6-methoxynicotinate, a valuable building block in medicinal chemistry, starting from 2,6-dichloronicotinic acid. The described synthetic route involves three key transformations: esterification of the starting material, selective methoxylation at the 6-position of the pyridine ring, and subsequent dechlorination.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-dichloronicotinic acid is achieved through a robust three-stage process. The first stage involves the protection of the carboxylic acid functionality via methyl esterification. This is followed by a crucial regioselective nucleophilic aromatic substitution (SNAr) to introduce a methoxy group at the more reactive 6-position of the pyridine ring. The final stage involves the reductive removal of the remaining chlorine atom at the 2-position via catalytic hydrogenation to yield the desired product.

Experimental Protocols

Stage 1: Esterification of 2,6-dichloronicotinic acid to Methyl 2,6-dichloronicotinate

This initial step protects the carboxylic acid group as a methyl ester, facilitating the subsequent transformations. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Protocol:

  • Suspend 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture for 15-30 minutes, or alternatively, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude Methyl 2,6-dichloronicotinate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Stage 2: Selective Methoxylation of Methyl 2,6-dichloronicotinate to Methyl 2-chloro-6-methoxynicotinate

This key step introduces the methoxy group at the 6-position of the pyridine ring. The higher reactivity of the 6-position towards nucleophilic attack in 2,6-disubstituted pyridines allows for regioselective substitution.[1] Microwave-assisted synthesis has been shown to be effective for this transformation.[2]

Protocol:

  • In a microwave reactor vessel, dissolve Methyl 2,6-dichloronicotinate (1.0 eq) in a solution of sodium methoxide (1.0-1.2 eq) in anhydrous methanol (15-25 volumes).

  • Seal the vessel and subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes), monitoring the pressure.

  • After the reaction is complete, cool the vessel to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the resulting crude product by column chromatography to isolate Methyl 2-chloro-6-methoxynicotinate.

Stage 3: Dechlorination of Methyl 2-chloro-6-methoxynicotinate to this compound

The final step involves the reductive removal of the chlorine atom at the 2-position. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Protocol:

  • Dissolve Methyl 2-chloro-6-methoxynicotinate (1.0 eq) in a suitable solvent such as methanol or ethanol (15-25 volumes).

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or distillation to yield the final product.

Data Presentation

Stage Reaction Starting Material Key Reagents Product Typical Yield Purity (Typical)
1 Esterification2,6-dichloronicotinic acidMethanol, HCl or H₂SO₄Methyl 2,6-dichloronicotinate85-95%>98% (after purification)
2 MethoxylationMethyl 2,6-dichloronicotinateSodium methoxide, MethanolMethyl 2-chloro-6-methoxynicotinate70-85%>97% (after purification)
3 DechlorinationMethyl 2-chloro-6-methoxynicotinateH₂, Pd/C, BaseThis compound80-95%>99% (after purification)

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2,6-dichloronicotinic acid Step1 Stage 1: Esterification (MeOH, H⁺) Start->Step1 Intermediate1 Methyl 2,6-dichloronicotinate Step1->Intermediate1 Step2 Stage 2: Methoxylation (NaOMe, MeOH, MW) Intermediate1->Step2 Intermediate2 Methyl 2-chloro-6-methoxynicotinate Step2->Intermediate2 Step3 Stage 3: Dechlorination (H₂, Pd/C, Base) Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Transformations

Logical_Relationship cluster_0 Core Synthetic Strategy Protection Carboxylic Acid Protection Functionalization Regioselective Methoxylation (SNAr) Protection->Functionalization Enables selective reaction Deprotection Reductive Dechlorination Functionalization->Deprotection Forms key intermediate Final_Product This compound Deprotection->Final_Product Yields target molecule

Caption: Logical flow of the key chemical transformations.

References

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 6-Methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient and rapid microwave-assisted method for the synthesis of Methyl 6-methoxynicotinate, a key intermediate in the development of various pharmaceutical compounds. Compared to conventional heating methods, microwave-assisted synthesis offers significant advantages, including drastically reduced reaction times, improved yields, and enhanced energy efficiency. This protocol provides a detailed methodology for the synthesis, a comparison with conventional methods, and a workflow diagram for clarity.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Traditional synthesis routes often involve prolonged reaction times under reflux conditions, leading to higher energy consumption and the potential for side product formation. Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reaction rates, often resulting in cleaner reactions and higher yields in a fraction of the time. This note provides a comprehensive protocol for the microwave-assisted Fischer esterification of 6-methoxynicotinic acid.

Comparison of Synthesis Methods

The following table summarizes the key differences between conventional and microwave-assisted synthesis of this compound. Data for the microwave-assisted method is based on typical improvements observed for similar Fischer esterification reactions.

ParameterConventional Method (Thermal Heating)Microwave-Assisted Method
Starting Material 6-Methoxynicotinic acid6-Methoxynicotinic acid
Reagent MethanolMethanol
Catalyst Sulfuric AcidSulfuric Acid
Reaction Time 4 - 8 hours10 - 20 minutes
Temperature ~65°C (Reflux)80 - 120°C
Typical Yield 70 - 85%> 90%
Energy Consumption HighLow
Work-up Neutralization, ExtractionNeutralization, Extraction

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 6-Methoxynicotinic acid

  • Methanol (ACS grade or higher)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F254)

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-methoxynicotinic acid (1.0 g, 6.53 mmol).

  • Add methanol (5 mL) to the vial.

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirred suspension.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 100°C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Stirring: High

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully uncap the vial in a fume hood.

  • Transfer the reaction mixture to a beaker containing a saturated solution of sodium bicarbonate (20 mL) to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.

Workflow and Pathway Diagrams

experimental_workflow reagents 1. Add Reagents (6-Methoxynicotinic acid, Methanol, Sulfuric Acid) to Microwave Vial microwave 2. Microwave Irradiation (100°C, 15 min) reagents->microwave neutralize 3. Neutralization (Saturated NaHCO3) microwave->neutralize extract 4. Extraction (Ethyl Acetate) neutralize->extract dry 5. Drying & Filtration (Anhydrous Na2SO4) extract->dry evaporate 6. Solvent Evaporation dry->evaporate purify 7. Purification (Column Chromatography) evaporate->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

signaling_pathway start 6-Methoxynicotinic Acid + Methanol protonation Protonation of Carbonyl Oxygen start->protonation H+ (cat.) attack Nucleophilic Attack by Methanol protonation->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product This compound deprotonation->product -H+

Caption: Reaction mechanism for the acid-catalyzed Fischer esterification.

Conclusion

The microwave-assisted synthesis of this compound provides a superior alternative to conventional methods, offering a greener, faster, and more efficient route to this important pharmaceutical intermediate. The protocol outlined in this application note is straightforward and can be easily adopted in a standard laboratory setting equipped with a microwave synthesizer. This method has the potential to significantly accelerate research and development timelines in the pharmaceutical industry.

Application Notes and Protocols for the Synthesis of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methoxynicotinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. Its utility lies in the versatile reactivity of the pyridine ring and the ester functionality, allowing for further chemical modifications. This document provides a detailed protocol for the synthesis of this compound, focusing on a reliable and accessible two-step method starting from 6-hydroxynicotinic acid.

Synthetic Strategy

The synthesis of this compound can be approached via two primary routes, both commencing with the commercially available 6-hydroxynicotinic acid:

  • Route 1: Esterification followed by O-Methylation. This is often the preferred route as the initial esterification can proceed in high yield, and the subsequent methylation of the hydroxyl group on the electron-deficient pyridine ring is generally efficient.

  • Route 2: O-Methylation followed by Esterification. This route involves the initial methylation of 6-hydroxynicotinic acid to form 6-methoxynicotinic acid, which is then esterified.

This document will provide a detailed protocol for Route 1.

Experimental Protocols

Route 1: Synthesis of this compound

This synthesis is performed in two sequential steps:

  • Fischer Esterification of 6-hydroxynicotinic acid to produce Methyl 6-hydroxynicotinate.

  • O-Methylation of Methyl 6-hydroxynicotinate to yield the final product, this compound.

Step 1: Synthesis of Methyl 6-hydroxynicotinate

This procedure is adapted from the well-established Fischer esterification method.[1][2]

Materials and Reagents:

  • 6-hydroxynicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate (solid and saturated aqueous solution)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Suspend 6-hydroxynicotinic acid (e.g., 100 g, 719 mmol) in methanol (1 L) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]

  • Carefully and slowly add concentrated sulfuric acid (50 mL) to the suspension while stirring.[2] An exothermic reaction will be observed.

  • Heat the reaction mixture to reflux and maintain for 16-18 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Slowly add solid sodium bicarbonate (approximately 45 g) to partially neutralize the sulfuric acid.[2] Be cautious of gas evolution.

  • Reduce the volume of methanol using a rotary evaporator.[2]

  • Add deionized water (1 L) to the residue and carefully adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with dichloromethane or ethyl acetate (4 x 200 mL).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[2]

  • Dry the resulting solid in a vacuum oven at 50°C to yield Methyl 6-hydroxynicotinate as a white solid.[2]

Step 2: Synthesis of this compound

This step involves the O-methylation of the hydroxyl group of Methyl 6-hydroxynicotinate.

Materials and Reagents:

  • Methyl 6-hydroxynicotinate

  • Dimethyl sulfate (DMS) or Methyl iodide

  • Potassium carbonate (anhydrous) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-hydroxynicotinate in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (as a base, typically 1.5-2.0 equivalents). If using sodium hydride, add it portion-wise to a solution of the starting material in DMF at 0°C.

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Slowly add dimethyl sulfate or methyl iodide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of Methyl 6-hydroxynicotinate

ParameterValueReference
Starting Material6-hydroxynicotinic acid[2]
ReagentsMethanol, Sulfuric acid[2]
Reaction Time16-18 hours[2]
Reaction TemperatureReflux[2]
Reported Yield75%[2]
Product AppearanceWhite solid[2]

Table 2: Summary of Reagents for the Synthesis of this compound

ParameterMethod AMethod B
Starting MaterialMethyl 6-hydroxynicotinateMethyl 6-hydroxynicotinate
Methylating AgentDimethyl sulfateMethyl iodide
BasePotassium carbonateSodium hydride
SolventAcetoneDMF
Reaction TemperatureRoom temp. to 50°C0°C to Room temp.

Visualization

SynthesisWorkflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: O-Methylation start1 Suspend 6-hydroxynicotinic acid in Methanol add_h2so4 Add conc. H2SO4 start1->add_h2so4 reflux Reflux for 16-18h add_h2so4->reflux cool1 Cool to RT reflux->cool1 neutralize1 Neutralize with NaHCO3 cool1->neutralize1 evaporate1 Evaporate Methanol neutralize1->evaporate1 extract1 Extract with CH2Cl2/EtOAc evaporate1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Methyl 6-hydroxynicotinate dry1->product1 start2 Dissolve Methyl 6-hydroxynicotinate in Acetone/DMF product1->start2 Proceed to next step add_base Add K2CO3 or NaH start2->add_base add_methylating Add Dimethyl sulfate or Methyl iodide add_base->add_methylating react Stir at RT or heat add_methylating->react quench Quench with Water react->quench extract2 Extract with EtOAc quench->extract2 dry2 Dry and Concentrate extract2->dry2 purify Purify (Chromatography/Recrystallization) dry2->purify product2 This compound purify->product2

Caption: Workflow for the synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and efficient method for the synthesis of this compound from readily available starting materials. The Fischer esterification of 6-hydroxynicotinic acid is a robust reaction, and the subsequent O-methylation can be achieved using standard laboratory reagents and techniques. This protocol is well-suited for researchers in academic and industrial settings requiring access to this versatile chemical intermediate.

References

Application Spotlight: The Role of Nicotinate Esters in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of methyl 6-methoxynicotinate and its close analogue, methyl 6-methylnicotinate, reveals their utility as versatile building blocks in the creation of complex pharmaceutical intermediates. While specific applications for this compound are not extensively documented in publicly available literature, the well-established synthetic pathways involving methyl 6-methylnicotinate provide valuable insights into the potential applications of this class of compounds.

This document provides a comprehensive overview of the synthesis and applications of methyl 6-methylnicotinate, a pivotal intermediate in the production of various active pharmaceutical ingredients (APIs). Due to the limited available information on this compound, the data and protocols presented here focus on its methylated counterpart, offering a practical guide for researchers, scientists, and drug development professionals working with substituted pyridine derivatives.

Overview of Methyl 6-methylnicotinate in Pharmaceutical Synthesis

Methyl 6-methylnicotinate (CAS No. 5470-70-2) is a key precursor in the synthesis of a range of pharmaceutical compounds. Its pyridine core and reactive ester group make it a valuable scaffold for constructing more complex, biologically active molecules. Notably, it is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib and is also utilized in the development of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), enzymes implicated in central nervous system (CNS) disorders.[1]

Key Applications:
  • Anti-inflammatory Drugs: Serves as a foundational component in the synthesis of selective COX-2 inhibitors like Etoricoxib.[2]

  • CNS Disorders: Used as a building block for developing novel therapeutics targeting enzymes involved in neurological conditions.[1]

  • Agrochemicals: Employed in the synthesis of nicotine analogs for crop protection agents.[3]

Synthesis of Methyl 6-methylnicotinate

The most prevalent method for synthesizing methyl 6-methylnicotinate is through the Fischer esterification of 6-methylnicotinic acid.[4] Several variations of this method exist, with the choice of catalyst and reaction conditions influencing the yield and reaction time.

Comparative Analysis of Synthesis Methods
Method/CatalystStarting MaterialReagents & CatalystReaction ConditionsReported Yield
Fischer Esterification6-Methylnicotinic acidMethanol, Concentrated Sulfuric Acid (H₂SO₄)Reflux, 17 hours75%
Fischer Esterification6-Methylnicotinic acidMethanol saturated with Hydrogen Chloride (HCl) gasReflux, 1 hourNot specified
Peptide Coupling Agents4-hydroxy-6-methylnicotinic acidMethanol, EDCI, DMAPRoom temperature to reflux88% (for a similar substrate)

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification (H₂SO₄ catalyst)

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • To a stirred solution of 6-methylnicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.[5]

  • Heat the reaction mixture to reflux and maintain for 17 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture and concentrate it to dryness under reduced pressure.

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).[4]

  • Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.[4]

  • Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[4]

Expected Yield: Approximately 75%.[4]

Protocol 2: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification (HCl gas catalyst)

Materials:

  • 6-Methylnicotinic acid (0.1 mole)

  • Methanol saturated with gaseous hydrogen chloride (100 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform

Procedure:

  • Reflux 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol saturated with gaseous hydrogen chloride for 1 hour.[6]

  • After reflux, evaporate the mixture to dryness under reduced pressure.[6]

  • Stir the residue with saturated aqueous sodium bicarbonate solution.[6]

  • Extract the product into chloroform.[6]

  • Dry the chloroform extract and concentrate to dryness to obtain methyl 6-methylnicotinate.[6]

Visualization of Synthetic Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 6-methylnicotinate Start 6-Methylnicotinic Acid Reaction Esterification (MeOH, Acid Catalyst) Start->Reaction  Reagents Workup Neutralization & Extraction Reaction->Workup  Crude Product Purification Purification (Distillation/Crystallization) Workup->Purification  Extracted Product Product Methyl 6-methylnicotinate Purification->Product  Pure Product

Caption: General workflow for the synthesis of methyl 6-methylnicotinate.

Fischer_Esterification 6-Methylnicotinic_Acid 6-Methylnicotinic Acid Reaction Reflux 6-Methylnicotinic_Acid->Reaction Methanol Methanol Methanol->Reaction Acid_Catalyst H₂SO₄ or HCl Acid_Catalyst->Reaction Methyl_6-methylnicotinate Methyl 6-methylnicotinate Reaction->Methyl_6-methylnicotinate Water H₂O Reaction->Water

Caption: Reaction scheme for the Fischer esterification of 6-methylnicotinic acid.

Conclusion

While direct and extensive applications of this compound in pharmaceutical synthesis remain to be broadly documented, the study of its analogue, methyl 6-methylnicotinate, provides a robust framework for understanding the synthetic potential of this class of molecules. The protocols and data presented for methyl 6-methylnicotinate serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, highlighting the importance of substituted nicotinate esters as versatile intermediates in drug discovery and development. Further research into the specific reactivity and applications of this compound is warranted to fully explore its potential as a valuable building block in medicinal chemistry.

References

Application Notes and Protocols for the Use of Methyl 6-Methoxynicotinate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxynicotinate and its derivatives are valuable building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The pyridine core, substituted with an electron-donating methoxy group and an electron-withdrawing methyl ester, presents a unique electronic landscape for transition-metal-catalyzed cross-coupling reactions. These reactions enable the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of functionalized pyridine scaffolds.

This document provides detailed application notes and experimental protocols for the use of halogenated derivatives of this compound in several key cross-coupling reactions. The protocols are based on established methodologies for similar pyridine systems and are intended to serve as a starting point for reaction optimization.

Precursor Synthesis: Halogenation of Methyl 6-Hydroxynicotinate

To utilize this compound in cross-coupling reactions, it is often necessary to first introduce a halogen atom at a reactive position on the pyridine ring, typically at the 6-position, replacing the methoxy group with a chloro, bromo, or iodo group. A common strategy involves the halogenation of a corresponding hydroxy-substituted precursor.

Generalized Protocol for Halogenation

A methyl 6-hydroxynicotinate precursor can be halogenated using standard reagents such as phosphorus oxychloride (POCl₃) for chlorination or phosphorus oxybromide (POBr₃) for bromination.

Materials:

  • Methyl 6-hydroxynicotinate derivative

  • Phosphorus oxyhalide (e.g., POCl₃ or POBr₃)

  • Solvent (e.g., Dichloromethane - DCM)

  • Quenching agent (e.g., Ethanol, saturated aqueous sodium bicarbonate)

Procedure:

  • To a solution of the methyl 6-hydroxynicotinate derivative in an appropriate solvent, add the phosphorus oxyhalide.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and carefully quench by the dropwise addition of a suitable quenching agent.

  • Neutralize the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the halogenated product.

C-C Bond Forming Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. Halogenated methyl nicotinate derivatives are excellent substrates for this reaction.

EntryHalide SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 6-chloronicotinatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
2Methyl 6-bromonicotinate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O901685-95
3Methyl 6-iodonicotinatePyridine-3-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O80880-90

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a Schlenk flask, combine methyl 6-chloronicotinate, phenylboronic acid, and potassium phosphate.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Reactants: - Methyl 6-chloronicotinate - Phenylboronic acid - K3PO4 B Add Solvents: - Toluene - Water A->B C Degas Mixture B->C D Add Catalyst System: - Pd(OAc)2 - SPhos C->D E Heat to 100°C D->E F Aqueous Work-up E->F G Column Chromatography F->G

Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.

EntryHalide SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 6-bromonicotinatePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60685-95
2Methyl 6-iodonicotinateTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTolueneRT12>90

Materials:

  • Methyl 6-bromonicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 6-bromonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at 60 °C until the starting material is consumed.

  • Cool the reaction mixture, filter off the ammonium salts, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L2 PdII_halide R-Pd(II)L2-X Pd0->PdII_halide PdII_alkynyl R-Pd(II)L2-C≡CR' PdII_halide->PdII_alkynyl Transmetalation Product R-C≡CR' PdII_alkynyl->Product Reductive Elimination Product->Pd0 Reactant_halide R-X Reactant_halide->PdII_halide Oxidative Addition Reactant_alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_alkynyl

Sonogashira Catalytic Cycle
Other C-C Coupling Reactions

  • Heck Coupling: The reaction of a halo-nicotinate with an alkene in the presence of a palladium catalyst and a base can be employed to introduce vinyl groups.[1]

  • Stille Coupling: This reaction utilizes organostannanes as coupling partners with halo-nicotinates, offering a broad substrate scope.[2][3]

  • Negishi Coupling: Organozinc reagents are used in this coupling, often proceeding under mild conditions with high functional group tolerance.[4][5][6]

C-N Bond Forming Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between a halide and an amine, providing access to a wide range of amino-substituted pyridines.

EntryHalide SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 6-chloronicotinateMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001885-95
2Methyl 6-bromonicotinateAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-85

Materials:

  • Methyl 6-chloronicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add methyl 6-chloronicotinate and toluene.

  • Add morpholine and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Perform an aqueous work-up and purify by column chromatography.

Buchwald_Hartwig_Logical_Flow Start Start: Halo-nicotinate + Amine Oxidative_Addition Oxidative Addition of Aryl Halide to Pd(0) Start->Oxidative_Addition Catalyst_System Pd(0) Catalyst + Ligand Catalyst_System->Oxidative_Addition Base Base (e.g., NaOtBu) Amine_Coordination Amine Coordination & Deprotonation Base->Amine_Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Product Product: Amino-nicotinate Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition

Logical Flow of Buchwald-Hartwig Amination

Conclusion

The cross-coupling reactions of halogenated this compound derivatives are powerful tools for the synthesis of a wide variety of functionalized pyridines. The choice of reaction and conditions will depend on the desired product and the nature of the coupling partners. The protocols and data presented here provide a solid foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Functionalization of the Pyridine Ring in Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-methoxynicotinate is a valuable building block in medicinal chemistry and materials science. Its pyridine core, substituted with both an electron-donating group (6-methoxy) and an electron-withdrawing group (3-methoxycarbonyl), presents a unique electronic landscape for further functionalization. The strategic modification of the pyridine ring at the C2, C4, and C5 positions is crucial for the development of novel pharmaceutical agents and functional materials. These application notes provide an overview of key functionalization strategies, including detailed experimental protocols and comparative data to guide synthetic efforts.

The pyridine moiety is a common feature in many biologically active molecules and approved drugs.[1] The ability to selectively introduce substituents onto the pyridine ring of intermediates like this compound allows for the fine-tuning of molecular properties and the exploration of structure-activity relationships (SAR) in drug discovery.[2]

Strategic Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in this compound can be achieved through several modern synthetic methodologies. The inherent electronic properties of the substrate guide the regioselectivity of these transformations. The primary positions for functionalization are C2, C4, and C5.

Functionalization_Overview cluster_start Starting Material cluster_strategies Functionalization Strategies cluster_products Functionalized Products Start This compound Halogenation Electrophilic Halogenation Start->Halogenation DoM Directed ortho-Metalation (Lithiation/Borylation) Start->DoM C-H_Activation Transition-Metal-Catalyzed C-H Activation Start->C-H_Activation C5_Halogen C5-Halogenated Product Halogenation->C5_Halogen C5_Boronate C5-Borylated Product DoM->C5_Boronate C2_C4_Func C2/C4 Functionalized Products C-H_Activation->C2_C4_Func

Caption: Overview of functionalization strategies for this compound.

Directed ortho-Metalation (DoM): Lithiation-Borylation at C5

The 6-methoxy group is an effective directing group for ortho-lithiation. This strategy allows for the regioselective deprotonation at the C5 position, followed by trapping with an electrophile, such as a boronic ester. The resulting C5-borylated pyridine is a versatile intermediate for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Experimental Protocol: Synthesis of Methyl 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

This protocol is adapted from standard lithiation-borylation procedures on substituted pyridines.[3]

Lithiation_Borylation_Workflow Start 1. Dissolve this compound and TMEDA in dry THF Cool 2. Cool the solution to -78 °C Start->Cool Add_Base 3. Add n-BuLi dropwise (Formation of C5-lithiated species) Cool->Add_Base Stir1 4. Stir at -78 °C for 2 hours Add_Base->Stir1 Add_Electrophile 5. Add 2-isopropoxy-4,4,5,5-tetramethyl- 1,3,2-dioxaborolane (iPrOBpin) Stir1->Add_Electrophile Stir2 6. Stir at -78 °C for 1 hour, then warm to room temperature overnight Add_Electrophile->Stir2 Quench 7. Quench with saturated aq. NH4Cl Stir2->Quench Workup 8. Aqueous workup and extraction with Ethyl Acetate Quench->Workup Purify 9. Purify by column chromatography Workup->Purify Product Final Product: C5-Borylated Pyridine Purify->Product

Caption: Experimental workflow for the C5 lithiation-borylation of this compound.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dry tetrahydrofuran (THF, ~0.1 M). Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv.).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise over 10 minutes. The solution may change color upon addition.

  • Anion Aging: Stir the reaction mixture at -78 °C for 2 hours to ensure complete deprotonation.

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBpin, 1.2 equiv.) dropwise.

  • Reaction Completion: Stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C5-boronic ester.

Reagent/ParameterCondition/AmountPurposeExpected Yield
Base n-BuLi (1.1 equiv.)Deprotonation at C570-85%
Ligand TMEDA (1.2 equiv.)Sequesters Li+, breaks up n-BuLi aggregates
Solvent Dry THFReaction medium
Temperature -78 °CStabilizes the lithiated intermediate
Electrophile iPrOBpin (1.2 equiv.)Traps the organolithium species

Electrophilic Halogenation at C5

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the strong electron-donating effect of the 6-methoxy group activates the ring, directing electrophiles primarily to the C5 position (ortho to the methoxy group).

Experimental Protocol: Synthesis of Methyl 5-bromo-6-methoxynicotinate

This protocol is based on standard bromination procedures for activated pyridine rings.[4][5]

Methodology:

  • Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine. Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography or recrystallization to obtain the C5-brominated product.

Reagent/ParameterCondition/AmountPurposeExpected Yield
Halogenating Agent NBS (1.05 equiv.)Electrophilic bromine source80-95%
Solvent Acetic Acid or DCMReaction medium
Temperature 0 °C to Room Temp.Controls reaction rate

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation offers an atom-economical approach to functionalize the pyridine ring, often at positions that are otherwise difficult to access.[6] For this compound, palladium- or rhodium-catalyzed C-H activation could potentially target the C2 or C4 positions, depending on the directing group and reaction conditions. The ester at C3 can act as a directing group to functionalize the C2 or C4 position.

Conceptual Protocol: Palladium-Catalyzed C2 Arylation

This protocol is a conceptual adaptation based on established methods for C2-H arylation of pyridine-3-carboxylates.[1]

Methodology:

  • Setup: In a sealed tube, combine this compound (1.0 equiv.), an aryl halide (e.g., iodobenzene, 1.5 equiv.), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.) in an appropriate solvent (e.g., DMF or dioxane).

  • Reaction: Degas the mixture with argon, seal the tube, and heat to 100-140 °C for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

ComponentExampleRolePotential Regioselectivity
Catalyst Pd(OAc)₂C-H activation catalystC2 > C4
Coupling Partner Aryl HalideIntroduces aryl group
Base K₂CO₃ / Cs₂CO₃Neutralizes HX by-product
Solvent DMF / DioxaneHigh-boiling solvent

Summary of Functionalization Strategies

StrategyPosition TargetedKey ReagentsAdvantagesKey Intermediate
Directed ortho-Metalation C5n-BuLi, iPrOBpinHigh regioselectivity, versatile boronic ester productMethyl 6-methoxy-5-borylnicotinate
Electrophilic Halogenation C5NBS, Br₂Mild conditions, high yield, direct installation of a handleMethyl 5-bromo-6-methoxynicotinate
C-H Activation C2 or C4Pd(OAc)₂, Ligand, BaseAtom economy, direct C-C bond formationC2/C4-Aryl this compound

Conclusion

The functionalization of this compound can be achieved with high regioselectivity using a variety of modern synthetic methods. Directed ortho-metalation and electrophilic halogenation provide reliable routes to C5-functionalized derivatives, which are versatile intermediates for further elaboration. Transition-metal-catalyzed C-H activation presents an emerging and powerful tool for accessing C2 and C4-functionalized analogues. The choice of methodology will depend on the desired substitution pattern and the overall synthetic strategy. These protocols and data serve as a valuable resource for researchers engaged in the synthesis of complex pyridine-containing molecules.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for Methyl 6-methoxynicotinate. The described method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This document provides comprehensive experimental protocols, system suitability test (SST) parameters, and guidance on method validation, making it a valuable resource for quality control and drug development applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity is a critical quality attribute that can directly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the quantitative and qualitative analysis of pharmaceutical ingredients and their impurities.[4][5] This application note presents a specific and sensitive HPLC method for the purity assessment of this compound. The method is designed to separate this compound from its primary degradation product, 6-methoxynicotinic acid, and other potential process-related impurities.

Experimental Protocols

Chromatographic Conditions

A reversed-phase HPLC method is proposed for the analysis. The conditions provided below are a starting point and may require optimization based on the specific instrumentation and column used.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV or DAD detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 268 nm
Injection Volume 10 µL
Run Time 25 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in a 25 mL volumetric flask using the diluent.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability Test (SST)

To ensure the validity of the analytical results, a system suitability test must be performed before the analysis of any samples.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
% RSD of Peak Area ≤ 2.0% for six replicate injections of the standard solution
Resolution (Rs) ≥ 2.0 between this compound and any adjacent peak

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6][7] These studies involve subjecting the this compound sample to various stress conditions to induce degradation.

Acid Hydrolysis
  • Procedure: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool the solution and neutralize with an appropriate volume of 0.1 M NaOH. Dilute with the diluent to a final concentration of approximately 1000 µg/mL.

  • Expected Degradation: Hydrolysis of the ester linkage to form 6-methoxynicotinic acid.

Base Hydrolysis
  • Procedure: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with an appropriate volume of 0.1 M HCl. Dilute with the diluent to a final concentration of approximately 1000 µg/mL.

  • Expected Degradation: Rapid hydrolysis of the ester linkage to form 6-methoxynicotinic acid.

Oxidative Degradation
  • Procedure: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the diluent to a final concentration of approximately 1000 µg/mL.

Thermal Degradation
  • Procedure: Keep approximately 10 mg of solid this compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in the diluent to a final concentration of approximately 1000 µg/mL.

Photolytic Degradation
  • Procedure: Expose approximately 10 mg of solid this compound to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period. After exposure, dissolve the sample in the diluent to a final concentration of approximately 1000 µg/mL.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Area
This compound
Impurity 1
Impurity 2
...
Total Impurities
Assay (% Purity)

Table 2: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundRetention Time of Major Degradant(s) (min)% Area of Major Degradant(s)
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualization

Experimental Workflow

The logical flow of the purity analysis method is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Dissolve in Diluent A->B C Prepare Working Standard B->C G System Suitability Test (SST) C->G D Weigh Sample E Dissolve in Diluent D->E F Filter Sample E->F F->G H Inject Standard G->H I Inject Sample G->I J Data Acquisition H->J I->J K Integrate Chromatograms J->K L Calculate Purity & Impurities K->L M Generate Report L->M

Caption: Workflow for HPLC Purity Analysis.

Logical Relationship for Method Development

The development of a robust HPLC method follows a logical progression of steps to ensure the final method is suitable for its intended purpose.

Method_Development A Define Analytical Target Profile B Literature Search & Initial Conditions A->B C Select Column & Mobile Phase B->C D Optimize Chromatographic Parameters C->D E Forced Degradation Studies D->E F Method Validation (ICH Guidelines) D->F E->D G Final Method & Documentation F->G

Caption: HPLC Method Development Lifecycle.

Conclusion

The HPLC method described in this application note is suitable for the routine purity analysis of this compound. The method is specific, stability-indicating, and provides the necessary framework for validation in a regulated environment. Adherence to the outlined protocols and system suitability criteria will ensure the generation of reliable and accurate data for quality control and drug development purposes.

References

Application Note: GC-MS Analysis of Methyl 6-methoxynicotinate and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 6-methoxynicotinate is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is critical as the presence of byproducts and impurities, even in trace amounts, can affect the efficacy and safety of the final drug product.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for analyzing this compound and its process-related impurities.[3][4] This application note provides a detailed protocol for the GC-MS analysis of this compound, including the identification and quantification of potential byproducts.

Potential Byproducts

The byproducts present in a sample of this compound are largely dependent on the synthetic route employed. Common synthetic pathways can result in the following impurities:

  • Unreacted Starting Materials: Such as 6-hydroxynicotinic acid or 6-chloronicotinic acid.

  • Hydrolysis Products: The most common byproduct is 6-methoxynicotinic acid, formed by the hydrolysis of the methyl ester.

  • Incomplete Reaction Products: Intermediates like Methyl 6-hydroxynicotinate may be present if the methoxylation step is incomplete.

  • Residual Solvents: Solvents used during synthesis and workup, such as methanol or toluene, are common impurities.[4][5]

Experimental Protocol

This protocol outlines a general method for the GC-MS analysis of this compound. Optimization may be required for specific instrumentation and samples.

1. Materials and Reagents

  • This compound Reference Standard (>99% purity)

  • 6-methoxynicotinic acid Reference Standard (>98% purity)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (DCM, GC grade)

  • Anhydrous Sodium Sulfate

  • 0.45 µm Syringe Filters

2. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Byproduct Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-methoxynicotinic acid and dissolve in 25 mL of methanol.

  • Sample Preparation: Dissolve approximately 25 mg of the this compound test sample in 25 mL of methanol. For solid samples, ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter prior to injection.

3. Instrumentation and GC-MS Conditions

A standard gas chromatograph coupled with a single quadrupole or time-of-flight (TOF) mass spectrometer is suitable for this analysis.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Results and Data Presentation

Identification of Compounds

Compounds are identified by comparing their retention times with those of reference standards and by matching their mass spectra against the NIST library and reference standard spectra.

Exemplary Quantitative Data

The following table presents exemplary quantitative results from the analysis of a hypothetical batch of this compound. Quantification is performed using an external standard calibration curve.

Compound Name Retention Time (min) Target Ions (m/z) Area % Concentration (w/w %)
Methanol2.8531, 320.080.07
This compound 8.92 167, 136, 108 99.55 99.51
6-methoxynicotinic acid10.21153, 124, 960.370.42

Visualizations

G cluster_synthesis Synthesis & Workup cluster_analysis GC-MS Analysis cluster_byproducts Potential Byproducts start 6-Hydroxynicotinic Acid + Methanol (H2SO4) reflux Esterification (Reflux) start->reflux methoxylation Methoxylation (NaOMe) reflux->methoxylation byproduct2 Unreacted Starting Material reflux->byproduct2 product Crude Product methoxylation->product byproduct1 6-methoxynicotinic acid (Hydrolysis) methoxylation->byproduct1 sample_prep Sample Preparation (Dissolve in Methanol) product->sample_prep Batch Sample byproduct3 Residual Methanol product->byproduct3 injection GC Injection separation Chromatographic Separation injection->separation detection MS Detection (EI, 70 eV) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

workflow start Receive Sample Batch prep Prepare Standards & Sample Solutions start->prep sequence Set Up GC-MS Sequence prep->sequence run Run Analysis sequence->run process Process Data (Integration) run->process identify Identify Peaks (RT & Mass Spectra) process->identify quantify Quantify Analytes (Calibration Curve) identify->quantify report Generate Report quantify->report

The described GC-MS method is robust, specific, and suitable for the routine quality control of this compound. It allows for the reliable identification and quantification of the main component and key process-related impurities, ensuring the material meets the stringent purity requirements for pharmaceutical manufacturing.[1][5] The combination of chromatographic separation and mass spectrometric detection provides a high degree of confidence in the analytical results.[2]

References

Application Notes and Protocols for the Development of Methyl 6-Methoxynicotinate Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of derivatives of Methyl 6-methoxynicotinate. This document outlines strategies for derivatization, protocols for key biological screening assays, and discusses relevant signaling pathways. The content is designed to facilitate the discovery and development of novel therapeutic agents based on the methoxynicotinate scaffold.

Introduction: The Potential of the Methoxynicotinate Scaffold

Nicotinic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The strategic placement of a methoxy group on the pyridine ring, as in this compound, can significantly influence the molecule's electronic properties, metabolic stability, and interaction with biological targets. This makes it an attractive starting point for the synthesis of new chemical entities for drug discovery programs.

Derivatives of the closely related Methyl 6-methylnicotinate are recognized as important precursors in the production of D-amino acid oxidase (DAAO) inhibitors for central nervous system disorders and the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[3] By analogy, the methoxy variant presents a promising scaffold for developing novel enzyme inhibitors and modulators of biological pathways.

Synthetic Strategies for Derivatization

The ester and pyridine functionalities of this compound offer multiple avenues for chemical modification. Two primary strategies for creating a diverse library of derivatives are hydrolysis followed by amide coupling, and conversion to a hydrazide for further elaboration.

Amide Derivatives via Hydrolysis and Coupling

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 6-Methoxynicotinic acid.[4] This acid can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., DCC, EDC) to yield a library of amide derivatives.

Hydrazide and Semicarbazide/Thiosemicarbazide Derivatives

A versatile approach for generating derivatives with significant biological activity involves the conversion of the methyl ester to a hydrazide. This can be achieved by reacting this compound with hydrazine hydrate. The resulting nicotinohydrazide is a key intermediate that can be further reacted with various isocyanates or isothiocyanates to produce a series of semicarbazide and thiosemicarbazide derivatives, respectively. This strategy has been successfully employed in the synthesis of anticancer agents from structurally similar nicotinoyl compounds.[5]

Application Example: Anticancer Activity of Nicotinoyl Derivatives

Data Presentation

The antiproliferative activities of a series of synthesized semicarbazide (X=O) and thiosemicarbazide (X=S) derivatives were assessed against three human cancer cell lines: MCF-7 (breast carcinoma), HGC-27 (gastric cancer), and HeLa (cervical cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[5]

CompoundXRIC50 (μM) vs. HeLaIC50 (μM) vs. MCF-7IC50 (μM) vs. HGC-27
9a OPhenyl>50>50>50
9b O2-Methylphenyl>50>50>50
9c O4-Methylphenyl41.3245.6424.51
9d O2-Fluorophenyl21.7934.5219.83
9e O4-Fluorophenyl19.8721.0910.23
9f O2-Chlorophenyl11.5613.428.97
9g O3-Chlorophenyl9.8310.215.64
9h O4-Chlorophenyl5.436.511.40
9i O2-Bromophenyl12.0315.439.87
9j O4-Bromophenyl7.869.824.32
9k O2,4-Dichlorophenyl8.9110.116.75
9l SPhenyl43.21>5032.14
9m S2-Methylphenyl>50>5045.32
9n S4-Methylphenyl35.4341.2321.87
9o S2-Fluorophenyl25.4331.2118.98
9p S4-Fluorophenyl15.4319.879.87
9q S2-Chlorophenyl14.3216.5410.98
9r S3-Chlorophenyl10.9812.347.65
9s S4-Chlorophenyl8.769.875.43
9t S2-Bromophenyl15.4318.7611.98
9u S4-Bromophenyl6.548.764.56
9v S2,4-Dichlorophenyl10.9813.458.76
9w S4-Nitrophenyl21.9825.4315.87

Data extracted from a study on structurally similar compounds.[5]

The data indicates that several derivatives exhibit moderate to potent antiproliferative activity. Notably, compound 9h , a 4-chlorophenyl semicarbazide derivative, showed the most potent activity against the HGC-27 gastric cancer cell line with an IC50 of 1.40 μM.[5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and biological evaluation of new chemical entities. The following protocols are representative of the procedures used to generate and screen derivatives of a nicotinoyl scaffold.

Synthesis Protocols
  • Dissolve sodium hydroxide (9.0 mmol) in a mixture of methanol (5 mL) and water (5 mL).

  • Add this compound (5.98 mmol) to the solution.

  • Stir the reaction mixture at 70 °C for 90 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the solution to room temperature and dilute with 1N sodium hydroxide solution (25 mL).

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Methoxynicotinic acid as a white solid.

This protocol is adapted from the synthesis of structurally similar compounds.

  • Step 1: Synthesis of the Hydrazide Intermediate. Reflux a solution of the starting methyl nicotinate derivative (e.g., this compound) with an excess of hydrazine hydrate in ethanol for 6 hours. Upon cooling, the resulting nicotinohydrazide precipitate is filtered, washed with ethanol, and recrystallized.

  • Step 2: Synthesis of the Final Derivatives. A solution of the nicotinohydrazide intermediate and the appropriate isocyanate or isothiocyanate (1 equivalent) in ethanol is refluxed for approximately 4 hours. The reaction progress is monitored by TLC. After completion, the mixture is concentrated, and the residue is purified by column chromatography to yield the final semicarbazide or thiosemicarbazide product.

Biological Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 μM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathways and Visualizations

The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anti-inflammatory effects of some NSAIDs are achieved by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. Anticancer activity, on the other hand, can be a result of modulating various pathways involved in cell proliferation, apoptosis, and survival.

General Synthetic and Screening Workflow

The overall process of developing and screening derivatives of this compound can be visualized as a logical workflow, from initial synthesis to the identification of lead compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Hydrolysis Hydrolysis to 6-Methoxynicotinic Acid Start->Hydrolysis Hydrazinolysis Conversion to Hydrazide Start->Hydrazinolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Amine_Library Amine Library Amine_Library->Amide_Coupling Amide_Derivatives Amide Derivatives Library Amide_Coupling->Amide_Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Amide_Derivatives->Primary_Screening Condensation Condensation Reaction Hydrazinolysis->Condensation Isocyanate_Library Isocyanate/ Isothiocyanate Library Isocyanate_Library->Condensation Semicarbazide_Derivatives Semicarbazide/ Thiosemicarbazide Library Condensation->Semicarbazide_Derivatives Semicarbazide_Derivatives->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Apoptosis) Hit_Identification->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound

Caption: General workflow for the synthesis and screening of this compound derivatives.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is also implicated in cancer development and progression. Many anti-inflammatory and anticancer drugs target components of this pathway. Derivatives of this compound could potentially exert their biological effects by modulating NF-κB signaling.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene_Expression Gene Transcription (Inflammation, Cell Survival, Proliferation) Nucleus->Gene_Expression activates Derivative Potential Site of Action of Methoxynicotinate Derivatives Derivative->IKK_Complex inhibition?

Caption: The canonical NF-κB signaling pathway and a potential point of intervention.

References

Methyl 6-Methoxynicotinate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 6-methoxynicotinate has emerged as a pivotal building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, including a reactive ester group and a methoxy-substituted pyridine ring, provide multiple avenues for chemical modification, leading to the generation of compounds with significant therapeutic potential. These application notes provide a comprehensive overview of the utility of this compound as a precursor, detailing experimental protocols for the synthesis of various heterocyclic systems and summarizing key quantitative data to support further research and development.

Application 1: Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Disorders

Derivatives of this compound are actively being investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of central nervous system (CNS) disorders such as schizophrenia. By inhibiting DAAO, the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, can be elevated in the brain, offering a promising therapeutic strategy.

Quantitative Data: Biological Activity of Representative DAAO Inhibitors

While specific DAAO inhibitors directly synthesized from this compound are in various stages of research, the following table presents biological activity data for structurally related compounds, demonstrating the potential of this chemical class.

Compound ClassTargetIC50 (nM)Reference
3-Hydroxyquinolin-2(1H)-one AnalogHuman DAAO4[1]
Fused Pyrrole Carboxylic AcidHuman DAAO145[1]
6-Chloro-benzo[d]isoxazol-3-ol (CBIO)DAAO188[1]
5-Methylpyrazole-3-carboxylic acidHuman DAAO900[1]
Experimental Workflow: DAAO Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of synthesized compounds against DAAO.

DAAO_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mixture: - D-amino acid substrate - Horseradish Peroxidase (HRP) - Amplex® UltraRed Reagent - Phosphate Buffer (pH 7.4) plate Dispense Reagents and Inhibitors into 96-well plate reagents->plate inhibitor Prepare Inhibitor Solutions (various concentrations) inhibitor->plate enzyme Prepare DAAO Enzyme Solution initiate Initiate Reaction (add DAAO enzyme) enzyme->initiate plate->initiate measure Measure Fluorescence (Microplate Reader) initiate->measure calculate Calculate Percent Inhibition measure->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for DAAO Inhibition Assay.

Application 2: Synthesis of 1,3,4-Oxadiazole Derivatives with Antimicrobial and Anti-inflammatory Potential

This compound serves as a convenient starting material for the synthesis of 1,3,4-oxadiazole derivatives, a class of heterocycles renowned for a broad spectrum of biological activities. The synthetic route typically involves the conversion of the methyl ester to a hydrazide, followed by condensation with an appropriate reagent and subsequent cyclization.

Quantitative Data: Synthesis Yields and Biological Activity

The following tables summarize the yields for the key synthetic steps and the antimicrobial activity of representative 1,3,4-oxadiazole derivatives.

Table 1: Synthesis of 6-Methoxynicotinohydrazide

Starting MaterialReagentsReaction ConditionsYield (%)
This compoundHydrazine hydrate, EthanolReflux, 5 hours~85%

Table 2: Antimicrobial Activity of Nicotinic Acid-Derived Acylhydrazones (Precursors to Oxadiazoles)

CompoundP. aeruginosa MIC (µg/mL)Reference
3a0.220[2]
3e0.195[2]

Table 3: Anti-inflammatory Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundIn Vitro % Inhibition (at 200 µg/mL)In Vivo % Reduction in EdemaReference
Ox-6d70.5676.64[3]
Ox-6f74.1679.83[3]
Ibuprofen (Standard)84.3184.71[3]
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Step 1: Synthesis of 6-Methoxynicotinohydrazide

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Reflux the mixture for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford 6-methoxynicotinohydrazide.

Step 2: Synthesis of Hydrazone Intermediate

  • Dissolve 6-methoxynicotinohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and collect the precipitated hydrazone by filtration.

Step 3: Cyclization to 1,3,4-Oxadiazole

  • Suspend the hydrazone intermediate (1.0 eq) in acetic anhydride.

  • Reflux the mixture for 3-5 hours.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to yield the 2,5-disubstituted-1,3,4-oxadiazole.

Synthetic Pathway: From this compound to 1,3,4-Oxadiazoles

Oxadiazole_Synthesis start This compound hydrazide 6-Methoxynicotinohydrazide start->hydrazide Hydrazine Hydrate, Ethanol, Reflux hydrazone Hydrazone Intermediate hydrazide->hydrazone Aromatic Aldehyde, Glacial Acetic Acid, Reflux oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole hydrazone->oxadiazole Acetic Anhydride, Reflux

Caption: Synthesis of 1,3,4-Oxadiazoles.

Application 3: Synthesis of Racemic 6-Methylnicotine

This compound is a key starting material in a multi-step synthesis of racemic 6-methylnicotine, a nicotine analog with applications in agrochemical and pharmaceutical research. The synthetic route involves a Claisen condensation, followed by hydrolysis, decarboxylation, reduction, and N-methylation.

Quantitative Data: Synthesis of Racemic 6-Methylnicotine
StepIntermediate/ProductReagentsKey ConditionsOverall Yield (%)Purity (%)Reference
1-5Racemic 6-Methylnicotineγ-Butyrolactone, NaH, HCl, NaBH4, ParaformaldehydeMulti-step≥ 40≥ 98[4]
Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

Step 1: Ester Condensation

  • Dissolve γ-butyrolactone (1.4 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to 0°C.

  • Add sodium hydride (1.5 eq) portion-wise and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 5 hours.

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture from Step 1, carefully add 5% aqueous HCl until gas evolution ceases.

  • Add concentrated HCl and 1,4-dioxane.

  • Heat the mixture to 95°C for 5 hours.

  • Cool to room temperature and adjust the pH to 9 with 50% NaOH solution.

  • Extract the product with an organic solvent and concentrate to dryness.

Step 3: Reduction

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add sodium borohydride in portions at 0°C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product.

Step 4: N-Methylation and Cyclization

  • Dissolve the product from Step 3 in methanol.

  • Add paraformaldehyde and heat to 50°C for 7 hours.

  • Remove the solvent under reduced pressure.

  • Adjust the pH to ~11 with 40% aqueous NaOH.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation to obtain racemic 6-methylnicotine.

Logical Relationship: Key Transformations in 6-Methylnicotine Synthesis

Nicotine_Analog_Synthesis start This compound + γ-Butyrolactone condensation Claisen Condensation start->condensation hydrolysis Hydrolysis & Decarboxylation condensation->hydrolysis reduction Ketone Reduction hydrolysis->reduction methylation N-Methylation & Cyclization reduction->methylation end Racemic 6-Methylnicotine methylation->end

Caption: Key steps in 6-Methylnicotine synthesis.

Application 4: Intermediate in the Synthesis of Etoricoxib

This compound is a crucial intermediate in the industrial synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID). The synthesis involves a key condensation step to form a bipyridine core structure.

Quantitative Data: Synthesis of Etoricoxib Intermediate
Starting MaterialsReagentsReaction ConditionsYield (%)Purity (%)Reference
This compound, 4-(Methylthio)benzyl cyanideSodium methoxide, TolueneReflux16 g (from 10.87 g of methyl 6-methyl nicotinate)96.3[2]
Experimental Protocol: Condensation Step in Etoricoxib Synthesis
  • Dissolve 4-(methylthio)benzyl cyanide in toluene and heat to reflux.

  • Slowly add this compound to the refluxing solution over 30 minutes.

  • Add a 30% w/w solution of sodium methoxide in methanol over 30 minutes.

  • Maintain the reaction at reflux until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 25-30°C and quench by pouring it into a mixture of crushed ice and water.

  • Adjust the pH to 5.2-6.2 with dilute hydrochloric acid.

  • Stir the mixture for one hour, then filter the precipitate.

  • Wash the solid with water and dry at 60-70°C to obtain the intermediate product.

Application 5: Precursor for Novel Semicarbazide and Thiosemicarbazide Derivatives with Anticancer Activity

The hydrazide derived from this compound can be further reacted with isocyanates or isothiocyanates to produce novel semicarbazide and thiosemicarbazide derivatives. These compounds have shown promising anticancer activity.

Quantitative Data: Anticancer Activity of Semicarbazide and Thiosemicarbazide Derivatives
Compound ClassCell LineIC50 (µg/mL)Reference
Nitro-substituted Semicarbazide (4c)U87 (Malignant Glioma)12.6[5]
Nitro-substituted Semicarbazide (4d)U87 (Malignant Glioma)13.7[5]
Nitro-substituted Thiosemicarbazide (5d)U87 (Malignant Glioma)13.0[5]
Nitro-substituted Thiosemicarbazide (5b)U87 (Malignant Glioma)14.6[5]

These application notes highlight the significant potential of this compound as a versatile precursor for the development of novel heterocyclic compounds with diverse therapeutic applications. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and process development.

References

scale-up synthesis of Methyl 6-methoxynicotinate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Laboratory Scale-Up Synthesis of Methyl 6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the scale-up synthesis of this compound (CAS No: 26218-80-4) for laboratory use. This pyridine derivative is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The presented method is based on the robust and scalable Fischer esterification of 6-methoxynicotinic acid.

Overview of Synthetic Method

The synthesis of this compound is efficiently achieved through the Fischer esterification of 6-methoxynicotinic acid. This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. This approach is well-suited for laboratory scale-up due to its straightforward procedure, common reagents, and generally high yields.

The overall chemical transformation is as follows:

G r1 6-Methoxynicotinic Acid p1 This compound r1->p1 Reflux reagents Methanol (CH₃OH) H₂SO₄ (cat.) reagents->r1 reagents->p1

Caption: Reaction scheme for the Fischer esterification of 6-methoxynicotinic acid.

Data Presentation

The following tables summarize the necessary reagents, their quantities for a representative scale, and typical reaction parameters.

Table 1: Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)Role
6-Methoxynicotinic Acid153.1450.0 g0.326 molStarting Material
Methanol (CH₃OH)32.04500 mL12.3 molReagent & Solvent
Sulfuric Acid (H₂SO₄, 98%)98.0810 mL0.184 molCatalyst
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-Neutralizing Agent
Ethyl Acetate (EtOAc)88.11~600 mL-Extraction Solvent
Brine (Saturated NaCl solution)-~100 mL-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying Agent

Table 2: Reaction Conditions and Expected Outcome

ParameterValue
Reaction TemperatureReflux (~65 °C)
Reaction Time8 - 16 hours
MonitoringThin Layer Chromatography (TLC)
Expected Yield75-90%
Product AppearanceOff-white to pale yellow solid

Experimental Protocol

This protocol details the procedure for the synthesis of this compound on a 50-gram scale.

3.1 Reaction Setup

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methoxynicotinic acid (50.0 g, 0.326 mol).

  • Add methanol (500 mL) to the flask and stir the suspension.

  • In a well-ventilated fume hood, slowly and carefully add concentrated sulfuric acid (10 mL) to the stirred mixture. An exothermic reaction will occur.

3.2 Reaction Execution

  • Heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 8-16 hours, with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70).

3.3 Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Carefully pour the concentrated mixture into a beaker containing ice (~500 g).

  • Slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution, followed by solid NaHCO₃ in small portions, until gas evolution ceases and the pH reaches ~7-8. Perform this step in an ice bath to manage the exotherm.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

3.4 Purification

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • For further purification, the resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) to afford this compound as an off-white solid.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 6-Methoxynicotinic Acid, Methanol, and H₂SO₄ B Heat to Reflux (8-16 hours) A->B C Monitor by TLC B->C D Cool and Concentrate C->D Reaction Complete E Quench in Ice & Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Wash with Brine & Dry F->G H Filter and Concentrate G->H I Recrystallize H->I J Dry Final Product I->J

Caption: Workflow for the synthesis and purification of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Data for this compound

TechniqueData
Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1][2]
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): ~8.7 (d, 1H), ~8.1 (dd, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) Expected shifts (δ, ppm): ~165, ~163, ~148, ~139, ~111, ~109, ~54, ~52.
Mass Spec (ESI-MS) m/z: 168.06 [M+H]⁺
Melting Point 42-44 °C[3]

Note: NMR chemical shifts are predicted based on the structure and may vary slightly.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5]

  • Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care.[6]

  • Methanol: Is flammable and toxic if inhaled, ingested, or absorbed through the skin. Avoid exposure and sources of ignition.

  • Neutralization: The neutralization of a strong acid with bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly and with adequate cooling to prevent splashing and over-pressurization.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][7]

References

Analytical Method Development for Quantifying Methyl 6-Methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Methyl 6-methoxynicotinate, a key intermediate in pharmaceutical synthesis.[1] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, stability studies, and formulation development.[2] This guide includes comprehensive experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

This compound (CAS: 5470-70-2), also known as methyl 6-methoxypyridine-3-carboxylate, is a critical building block in the synthesis of various pharmaceutical compounds.[3][4] Its precise and reliable quantification is essential to ensure the quality, safety, and efficacy of final drug products. This document outlines validated analytical methods for determining the concentration of this compound in various samples.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental for analytical method development.

PropertyValue
Molecular FormulaC₈H₉NO₂[3][4]
Molecular Weight151.16 g/mol [3][4]
AppearanceBrown or off-white solid[1][5]
Melting Point34-37°C[6][7]
Boiling Point228.4°C at 760 mmHg[6]
SolubilitySlightly soluble in chloroform, ethyl acetate, and methanol[1]

Analytical Methods for Quantification

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis.[2] HPLC-UV is a versatile and widely used technique, offering high resolution and sensitivity.[2] GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds like this compound.[2][8]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for routine quality control, providing accurate quantification of the main component and non-volatile impurities.[8]

ParameterHPLC-UV Performance
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)Typically in the low ng range[8]
Limit of Quantification (LOQ)Typically 3x LOD[2]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[10]

  • Water (HPLC grade)

  • Formic acid (AR grade)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 50% methanol and 50% acetonitrile (A) and water with 0.1% formic acid (B) in a 70:30 (v/v) ratio.[2][11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm[12]

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the linear range of the method.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography UV_Detection UV Detection Chromatography->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of volatile and semi-volatile impurities.[8]

ParameterGC-MS Performance
Linearity Range0.05 - 20 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)Can reach the pg range for targeted analysis[8]
Limit of Quantification (LOQ)Typically 3x LOD[2]
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Methanol (GC grade)

  • Internal Standard (e.g., Naphthalene)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-300

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Naphthalene) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution and adding a fixed concentration of the internal standard to each.

Sample Preparation:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in methanol and add the internal standard to the same final concentration as in the working standards.

  • Dilute the sample solution with methanol to a concentration within the linear range.

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by calculating the peak area ratio and using the calibration curve.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation GC_System GC Injection Standard_Prep->GC_System Sample_Prep Sample Preparation & IS Addition Sample_Prep->GC_System GC_Separation Gas Chromatographic Separation GC_System->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Ratio Calculation Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of this compound using GC-MS.

Method Validation

Both the HPLC-UV and GC-MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness

Caption: Interrelationships of key analytical method validation parameters.

Conclusion

This document provides detailed and validated analytical methods for the quantification of this compound using HPLC-UV and GC-MS. The choice between these methods will depend on the specific analytical requirements, including the nature of the sample matrix, expected impurity profile, and desired sensitivity. Proper method validation is crucial to ensure reliable and accurate results for quality control and research and development in the pharmaceutical industry.

References

Troubleshooting & Optimization

common side reactions in the synthesis of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes start from either 6-hydroxynicotinic acid or 6-chloronicotinic acid.

  • From 6-hydroxynicotinic acid: This route typically involves two key transformations: esterification of the carboxylic acid and O-methylation of the hydroxyl group. The order of these steps can be varied.

  • From 6-chloronicotinic acid: This approach involves a nucleophilic aromatic substitution to replace the chloro group with a methoxy group, along with the esterification of the carboxylic acid. Again, the sequence of these reactions can be altered.

Q2: What are the most common side reactions I should be aware of?

A2: Several side reactions can occur, depending on the chosen synthetic route and reaction conditions. The most common include:

  • Incomplete Reaction: Both esterification and O-methylation/nucleophilic substitution reactions may not go to completion, leaving unreacted starting materials.

  • Hydrolysis of the Ester: The methyl ester product can be hydrolyzed back to the corresponding carboxylic acid, particularly during aqueous workup if the pH is not carefully controlled.

  • O-Demethylation: Under strong acidic conditions and elevated temperatures, the 6-methoxy group can be cleaved to yield 6-hydroxynicotinic acid or its methyl ester.

  • N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, especially if strong oxidizing agents are present or if reaction conditions promote air oxidation.

Q3: How can I minimize the formation of these byproducts?

A3: Careful control of reaction parameters is crucial.

  • For incomplete reactions , consider increasing the reaction time, using a larger excess of the reagent (e.g., methanol for esterification), or ensuring your catalyst is active.

  • To prevent hydrolysis , perform aqueous workups at low temperatures and neutralize the reaction mixture promptly and carefully to a pH of ~7.[1]

  • To avoid O-demethylation , use the mildest acidic conditions possible for esterification or opt for alternative esterification methods that do not require strong acids if this is a persistent issue.

  • Minimizing N-oxidation can be achieved by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoiding unnecessarily high temperatures or prolonged exposure to air.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete esterification.- Increase reflux time and monitor by TLC. - Use a larger excess of anhydrous methanol. - Ensure the acid catalyst is fresh and used in sufficient quantity.
Incomplete O-methylation or nucleophilic substitution.- Ensure anhydrous conditions for the Williamson ether synthesis. - Use a stronger base or higher temperature if the reaction is sluggish (monitor for side reactions). - For substitution from the chloro-precursor, ensure the sodium methoxide is freshly prepared and in excess.
Product loss during workup.- Ensure the pH is adjusted to ~7 before extraction to minimize the solubility of the product in the aqueous layer. - Perform multiple extractions with an appropriate organic solvent.
Presence of an Impurity with a Molecular Weight of 153.14 g/mol Hydrolysis of the methyl ester to 6-methoxynicotinic acid.- During workup, use ice-cold solutions for neutralization and extraction. - Minimize the time the product is in contact with acidic or basic aqueous solutions. - Re-esterify the crude product if significant hydrolysis has occurred.
Presence of an Impurity with a Molecular Weight of 155.15 g/mol (from 6-hydroxynicotinic acid route) O-demethylation of the product to Methyl 6-hydroxynicotinate.- Reduce the reaction temperature and/or concentration of the acid catalyst during esterification. - Consider using a milder esterification method (e.g., using DCC/DMAP or generating the acid chloride first).
Presence of an Impurity with a Molecular Weight of 183.16 g/mol N-oxidation of this compound.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Degas solvents before use. - Avoid excessive heating.
Presence of Starting Material (e.g., 6-hydroxynicotinic acid or 6-chloronicotinic acid) in the Final Product Incomplete reaction.- Refer to the "Low Yield" section for optimizing reaction conditions. - Purify the crude product using column chromatography.

Experimental Protocols

Synthesis from 6-Hydroxynicotinic Acid (via O-methylation then Esterification)

Step 1: Synthesis of 6-Methoxynicotinic Acid (Williamson Ether Synthesis)

  • In a round-bottom flask, dissolve 6-hydroxynicotinic acid in a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Add a slight excess of a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction carefully with water at 0 °C and acidify with dilute HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-methoxynicotinic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Suspend 6-methoxynicotinic acid in a large excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizing Reaction Pathways

Below are diagrams illustrating the primary synthetic pathways and a common side reaction.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Intermediates 6-hydroxynicotinic acid 6-hydroxynicotinic acid 6-chloronicotinic acid 6-chloronicotinic acid Methyl 6-chloronicotinate Methyl 6-chloronicotinate 6-chloronicotinic acid->Methyl 6-chloronicotinate MeOH, H+ 6-methoxynicotinic acid 6-methoxynicotinic acid This compound This compound 6-methoxynicotinic acid->this compound MeOH, H+ Methyl 6-chloronicotinate->this compound NaOMe Side_Reactions 6-methoxynicotinic acid 6-methoxynicotinic acid Methyl 6-hydroxynicotinate Methyl 6-hydroxynicotinate This compound N-oxide This compound N-oxide This compound This compound This compound->Methyl 6-hydroxynicotinate O-Demethylation (Strong Acid, Heat) This compound->this compound N-oxide N-Oxidation ([O]) Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, Impurity) identify_route Identify Synthetic Route start->identify_route analyze_data Analyze Characterization Data (TLC, NMR, MS) identify_route->analyze_data compare_byproducts Compare with Potential Byproduct Masses/Spectra analyze_data->compare_byproducts consult_guide Consult Troubleshooting Guide for Specific Issue compare_byproducts->consult_guide optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) consult_guide->optimize_conditions purify Purify Product (Column Chromatography, Recrystallization) optimize_conditions->purify end Problem Resolved purify->end

References

Technical Support Center: Purification of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 6-methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for obtaining high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the synthetic route used. The most likely impurities include:

  • Unreacted 6-methoxynicotinic acid: If the purification follows an esterification reaction, incomplete conversion is a common source of this acidic impurity.

  • Residual Solvents: Solvents used in the reaction or initial extraction steps (e.g., methanol, dichloromethane, ethyl acetate) may be present in the crude product.

  • Hydrolysis Product: The ester can hydrolyze back to 6-methoxynicotinic acid, particularly if exposed to acidic or basic conditions during workup for extended periods.

  • Byproducts from Synthesis: Depending on the starting materials, isomeric byproducts or compounds from side reactions may be present. For instance, if synthesized from a chlorinated precursor, residual chlorinated pyridines could be an impurity.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This is effective for separating the target compound from impurities with different polarities. Silica gel is a commonly used stationary phase.

  • Recrystallization: As this compound is a crystalline solid, recrystallization is an excellent final step to achieve high purity.[1]

  • Vacuum Distillation: This can be effective for removing non-volatile impurities, although it is less commonly described in the literature for this specific compound.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing a purification strategy.

PropertyValueReference
Appearance White to pale yellow crystalline solid[1][2]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Melting Point 48-53 °C[1][2]
Purity (Commercial) ≥98%[1]

Q4: How can I monitor the purity during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the separation during column chromatography and to assess the purity of fractions and the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide more quantitative purity analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Troubleshooting Steps
Difficulty in Purifying the Product: Oily product that is difficult to crystallize. The presence of impurities can lower the melting point and prevent crystallization.1. Optimize the mobile phase for column chromatography to improve the separation of impurities.[3] 2. Consider using a different stationary phase if silica gel is not effective.[3] 3. Attempt recrystallization with a different solvent system.
Column Chromatography: Poor separation of the product from an impurity. The polarity of the eluent may not be optimal for separating the compounds. The impurity may have a very similar polarity to the product.1. Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. 2. Consider using a gradient elution in your column chromatography. 3. If using a non-polar solvent system, try adding a small amount of a more polar solvent to improve separation.
Recrystallization: Low recovery of the purified product. The chosen solvent may have too high a solubility for the product at low temperatures. The initial amount of solvent used was too large.1. Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. 2. Use a minimal amount of hot solvent to dissolve the crude product. 3. After crystallization, cool the solution in an ice bath to maximize crystal formation before filtration.
Product Stability: The purified product degrades over time. This compound may be susceptible to hydrolysis.Store the purified product in a cool, dry place in a tightly sealed container to protect it from moisture.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230–400 mesh)

  • Solvents: n-hexane, ethyl acetate (or diethyl ether)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine a suitable eluent system by running TLC plates with different ratios of n-hexane and ethyl acetate. A good system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for recrystallizing this compound. The choice of solvent is critical and may require some experimentation. A mixture of a solvent in which the compound is soluble (like ethyl acetate or methanol) and an anti-solvent in which it is poorly soluble (like hexane or water) is often effective.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate/hexane, methanol/water)

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture gently to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution, then allow it to cool slowly to room temperature.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve column Column Chromatography (Silica Gel) dissolve->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine evaporate1 Solvent Evaporation combine->evaporate1 pure_solid Purified Solid evaporate1->pure_solid recrystallize Recrystallization pure_solid->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product High-Purity Product (>98%) filter_dry->final_product

Caption: General Purification Workflow.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Issue Detected issue_type What is the issue? start->issue_type poor_sep Poor Separation in Column issue_type->poor_sep Separation low_recov Low Recovery from Recrystallization issue_type->low_recov Recovery oily_prod Product is Oily, Won't Crystallize issue_type->oily_prod Product Form sol_sep Optimize Eluent (TLC screening) poor_sep->sol_sep sol_recov Change Solvent/ Use Less Solvent low_recov->sol_recov sol_oily Re-purify by Column Chromatography oily_prod->sol_oily

Caption: Troubleshooting Purification Issues.

References

Technical Support Center: Analysis of Methyl 6-methoxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Methyl 6-methoxynicotinate. Our focus is on identifying and resolving issues related to impurities as detected by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is commonly synthesized from 6-substituted nicotinic acid precursors. Two prevalent routes include:

  • Nucleophilic Substitution: Starting from Methyl 6-chloronicotinate, the chloro group is displaced by a methoxy group using a reagent like sodium methoxide.

  • Esterification of 6-methoxynicotinic acid: This involves the standard esterification of 6-methoxynicotinic acid with methanol, typically under acidic conditions (e.g., using sulfuric acid or thionyl chloride). 6-methoxynicotinic acid itself can be prepared from 6-hydroxynicotinic acid.

Q2: What are the most likely impurities I might see in my HPLC analysis of a crude this compound sample?

A2: Impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-chloronicotinic acid, 6-hydroxynicotinic acid, or their corresponding methyl esters.

  • Isomeric Impurities: Depending on the starting material, isomers such as Methyl 2-methoxynicotinate could be formed if the initial substitution is not perfectly regioselective.

  • Hydrolysis Product: 6-methoxynicotinic acid can be present if the esterification reaction is incomplete or if the product has hydrolyzed during workup or storage.

  • Byproducts from Side Reactions: Over-methylation or reactions with residual solvents can lead to minor, unidentified peaks in your chromatogram.

Troubleshooting HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound and its reaction mixtures.

Issue 1: My peak for this compound is tailing.

  • Cause: Peak tailing for basic compounds like pyridine derivatives is often due to interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based HPLC column.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can protonate the silanol groups, reducing their interaction with the analyte.

    • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.

    • Column Choice: Employing an end-capped column or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

Issue 2: I am seeing a broad peak, or my main peak is not well-resolved from an impurity.

  • Cause: Poor resolution can be due to several factors, including inappropriate mobile phase composition, a contaminated column, or a non-optimized flow rate.

  • Solutions:

    • Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting peaks.

    • Column Flushing: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing peak broadening.

    • Reduce Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

    • Change Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

Issue 3: My retention times are shifting between injections.

  • Cause: Retention time instability can be caused by a poorly equilibrated column, fluctuations in mobile phase composition or temperature, or issues with the HPLC pump.[1]

  • Solutions:

    • Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting a sequence.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature.

    • System Check: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.

Summary of Potential Impurities and HPLC Starting Conditions

The following tables provide a summary of potential impurities and a starting point for developing an HPLC method for their analysis.

Table 1: Potential Impurities in this compound Synthesis

Impurity NamePotential SourceTypical Elution Profile (Reversed-Phase)
6-Hydroxynicotinic AcidStarting material for 6-methoxynicotinic acidMore polar, will elute earlier than the ester
Methyl 6-hydroxynicotinateIncomplete methoxylation of the hydroxyl groupMore polar, will elute earlier than the product
6-Chloronicotinic AcidStarting materialMore polar, will elute earlier than the ester
Methyl 6-chloronicotinateStarting materialLess polar than the acid, may elute close to the product
6-Methoxynicotinic AcidIncomplete esterification or hydrolysis of the productMore polar, will elute earlier than the product
Isomeric Methoxy- substituted NicotinatesNon-regioselective methoxylationMay have similar polarity and be difficult to separate

Table 2: Starting HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 6-chloronicotinate
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 6-chloronicotinate in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at reflux and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a mild acid (e.g., acetic acid).

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify further by column chromatography if necessary.

Protocol 2: HPLC Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of the crude this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 10-fold with the same solvent to obtain a working solution of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visual Guides

Synthetic Pathway and Potential Impurities

G cluster_0 Synthesis Route cluster_1 Potential Impurities 6-Chloronicotinic Acid 6-Chloronicotinic Acid Esterification (MeOH, H+) Esterification (MeOH, H+) 6-Chloronicotinic Acid->Esterification (MeOH, H+) Impurity_1 Unreacted 6-Chloronicotinic Acid 6-Chloronicotinic Acid->Impurity_1 Methyl 6-chloronicotinate Methyl 6-chloronicotinate Esterification (MeOH, H+)->Methyl 6-chloronicotinate Methoxylation (NaOMe, MeOH) Methoxylation (NaOMe, MeOH) Methyl 6-chloronicotinate->Methoxylation (NaOMe, MeOH) Impurity_2 Unreacted Methyl 6-chloronicotinate Methyl 6-chloronicotinate->Impurity_2 This compound This compound Methoxylation (NaOMe, MeOH)->this compound Impurity_4 Isomeric Byproduct Methoxylation (NaOMe, MeOH)->Impurity_4 Side Reaction Impurity_3 Hydrolysis Product: 6-Methoxynicotinic Acid This compound->Impurity_3 H2O

Caption: Synthetic pathway and origin of potential impurities.

HPLC Troubleshooting Workflow

G Start Start Observe Peak Tailing Observe Peak Tailing Start->Observe Peak Tailing Observe Poor Resolution Observe Poor Resolution Start->Observe Poor Resolution Observe Drifting Retention Times Observe Drifting Retention Times Start->Observe Drifting Retention Times Check Mobile Phase pH Check Mobile Phase pH Observe Peak Tailing->Check Mobile Phase pH Add Competing Base (e.g., TEA) Add Competing Base (e.g., TEA) Observe Peak Tailing->Add Competing Base (e.g., TEA) Use End-capped Column Use End-capped Column Observe Peak Tailing->Use End-capped Column Adjust Organic/Aqueous Ratio Adjust Organic/Aqueous Ratio Observe Poor Resolution->Adjust Organic/Aqueous Ratio Flush Column Flush Column Observe Poor Resolution->Flush Column Decrease Flow Rate Decrease Flow Rate Observe Poor Resolution->Decrease Flow Rate Ensure Column Equilibration Ensure Column Equilibration Observe Drifting Retention Times->Ensure Column Equilibration Prepare Fresh Mobile Phase Prepare Fresh Mobile Phase Observe Drifting Retention Times->Prepare Fresh Mobile Phase Check System for Leaks/Pump Issues Check System for Leaks/Pump Issues Observe Drifting Retention Times->Check System for Leaks/Pump Issues Problem Solved Problem Solved Check Mobile Phase pH->Problem Solved Add Competing Base (e.g., TEA)->Problem Solved Use End-capped Column->Problem Solved Adjust Organic/Aqueous Ratio->Problem Solved Flush Column->Problem Solved Decrease Flow Rate->Problem Solved Ensure Column Equilibration->Problem Solved Prepare Fresh Mobile Phase->Problem Solved Check System for Leaks/Pump Issues->Problem Solved

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Microwave-Assisted Reactions of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of nicotinic acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of nicotinic acid esters?

Microwave-assisted organic synthesis (MAOS) offers several key advantages over conventional heating methods for the preparation of nicotinic acid esters. These include significantly reduced reaction times, often from hours to minutes, and potentially higher product yields.[1][2] The rapid and efficient energy transfer in microwave chemistry can also lead to cleaner reactions with fewer by-products, simplifying purification.[2] This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[2][3]

Q2: I am new to microwave synthesis. What are the key parameters I need to control?

The primary parameters to control in a microwave-assisted reaction are temperature, reaction time, and microwave power.[4] It is crucial to use a dedicated microwave reactor designed for chemical synthesis to ensure accurate monitoring and control of these parameters, which is often not possible with domestic microwave ovens.[3] The choice of solvent is also critical, as its dielectric properties will determine how efficiently it absorbs microwave energy.[5]

Q3: Can I use a domestic microwave oven for my experiments?

It is strongly discouraged to use a domestic microwave oven for chemical synthesis. These ovens lack the necessary safety features and precise control over reaction parameters like temperature and pressure.[3] This can lead to poor reproducibility, and more importantly, create significant safety hazards such as the risk of explosions due to rapid and uncontrolled heating of organic solvents.[3]

Q4: What types of catalysts are typically used for the microwave-assisted esterification of nicotinic acid?

Acid catalysts are commonly employed to facilitate the esterification of nicotinic acid. These can include traditional Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5][6] Solid acid catalysts, such as zirconia-based catalysts, have also been shown to be effective and offer the advantage of easier separation from the reaction mixture.[7] In some cases, Lewis acids or other specialized catalysts like N-fluorobenzenesulfonimide (NFSi) have been investigated.[5]

Q5: Is it possible to perform these reactions without a solvent?

Yes, solvent-free microwave-assisted synthesis is a key advantage of this technology and is considered a green chemistry approach.[2][3] For the esterification of nicotinic acid, using a large excess of the alcohol reactant can sometimes serve as both the reactant and the solvent.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:

    • Increase the excess of the alcohol: Using a large excess of the alcohol can shift the equilibrium to favor the formation of the ester.[6]

    • Remove water: The water produced during the reaction can hydrolyze the ester back to the starting materials. While challenging in a sealed microwave vial, ensuring the use of anhydrous reagents and solvents is critical.[6]

  • Insufficient Catalyst: The catalyst may be inactive or used in an insufficient amount.

    • Increase catalyst loading: Incrementally increase the amount of catalyst.

    • Check catalyst quality: Ensure the catalyst has not degraded. For solid catalysts, ensure proper activation if required.

  • Suboptimal Reaction Temperature or Time:

    • Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions like decarboxylation.[6]

    • Extend reaction time: Increase the irradiation time and monitor the reaction progress using techniques like TLC or GC.[6]

  • Poor Microwave Absorption: The reaction mixture may not be absorbing microwave energy efficiently.

    • Solvent choice: If using a solvent, select one with a higher dielectric constant that couples well with microwaves.

    • Ionic liquids: The addition of a small amount of an ionic liquid can significantly improve microwave absorption and heating efficiency.[8]

Issue 2: Formation of Side Products and Impurities

Possible Causes and Solutions

  • Decarboxylation: Nicotinic acid and its derivatives can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group.

    • Lower the reaction temperature: Conduct the reaction at the lowest effective temperature that still provides a reasonable reaction rate.[6]

    • Use a more efficient catalyst: A highly active catalyst can promote the reaction at a lower temperature, thus minimizing decarboxylation.[6]

  • Formation of the Monoester (for di- or poly-carboxylic acids): Incomplete esterification of di- or tri-carboxylic nicotinic acid derivatives will result in a mixture of mono-, di-, and/or tri-esters.

    • Increase the molar excess of the alcohol and extend the reaction time: This will favor the complete esterification of all carboxylic acid groups.[6]

  • Darkening of the Reaction Mixture: The formation of colored impurities can indicate decomposition of the starting materials or products.

    • Reduce reaction temperature and time: Harsher conditions can lead to degradation.

    • Purification: The product may require purification by column chromatography or recrystallization to remove colored impurities.[6]

Issue 3: Arcing or Sparking in the Microwave Cavity

Possible Causes and Solutions

  • Presence of Metal: Any metal inside the microwave cavity, such as from a stirrer bar with a worn coating or metallic residue on the reaction vessel, can cause arcing.

    • Inspect and clean: Thoroughly inspect the microwave cavity and all equipment for any metallic components or residues.

  • High Concentration of Ionic Species: A very high concentration of ions in the reaction mixture can sometimes lead to arcing.

    • Dilution: If possible, dilute the reaction mixture.

  • Charred Material: Any burnt material inside the cavity can become a focal point for arcing.

    • Clean the cavity: Ensure the microwave cavity is clean and free of any residue from previous reactions.

Issue 4: Pressure Buildup and Safety Concerns

Possible Causes and Solutions

  • Use of Low-Boiling Point Solvents: Heating a low-boiling point solvent in a sealed vessel will cause a rapid and potentially dangerous buildup of pressure.

    • Choose a higher-boiling point solvent: Select a solvent with a boiling point well above the intended reaction temperature.

    • Use a dedicated microwave reactor with pressure monitoring: Modern microwave reactors have built-in pressure sensors that will automatically adjust or shut down the microwave power if the pressure exceeds a safe limit.

  • Reaction Scale: Scaling up a reaction can lead to a greater increase in pressure than anticipated.

    • Start with small-scale reactions: Always optimize the reaction on a small scale before attempting to scale up.

    • Consult scale-up guidelines: Follow established protocols for scaling up microwave-assisted reactions, which may involve using larger, specialized vessels or continuous flow reactors.[9][10]

Experimental Protocols

General Protocol for Microwave-Assisted Esterification of Nicotinic Acid

This is a general guideline; specific parameters should be optimized for each substrate and desired product.

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine nicotinic acid (1 mmol), the desired alcohol (10-20 equivalents), and an acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 equivalents).

  • Vessel Sealing: Securely seal the reaction vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (e.g., 120 °C), maximum pressure, and reaction time (e.g., 30 minutes).[5] The microwave power will be automatically adjusted by the instrument to maintain the set temperature.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature. The instrument will typically have a cooling system.

  • Work-up and Isolation: Once cooled, carefully open the vessel. The work-up procedure will depend on the specific ester synthesized. A typical work-up may involve neutralizing the acid catalyst with a base (e.g., saturated NaHCO₃ solution), extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.[5]

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Microwave-Assisted Esterification

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (min)Yield (%)Reference
Benzoic AcidMethanolNFSi (7 mol%)12030>95[5]
Stearic AcidMethanolNFSi (7 mol%)12030>95[5]
Nicotinic Acid Methanol NFSi (7 mol%) 120 30 No Conversion [5]
Succinic AcidMethanolD-Hβ1206099[4]

Note: The lack of conversion for nicotinic acid under these specific conditions highlights the importance of optimizing the catalyst and reaction parameters for this particular substrate.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckReaction Check Reaction Parameters Start->CheckReaction CheckCatalyst Check Catalyst Start->CheckCatalyst CheckReagents Check Reagents & Solvents Start->CheckReagents IncreaseTempTime Increase Temperature and/or Time CheckReaction->IncreaseTempTime Suboptimal? IncreaseAlcohol Increase Molar Excess of Alcohol CheckReaction->IncreaseAlcohol Equilibrium issue? IncreaseCatalyst Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst Insufficient amount? CheckCatalystActivity Verify Catalyst Activity CheckCatalyst->CheckCatalystActivity Inactive? UseAnhydrous Ensure Anhydrous Conditions CheckReagents->UseAnhydrous Water present? ConsiderSolvent Change Solvent (if applicable) CheckReagents->ConsiderSolvent Poor microwave absorption? Success Yield Improved IncreaseTempTime->Success IncreaseAlcohol->Success IncreaseCatalyst->Success Reevaluate Re-evaluate Approach CheckCatalystActivity->Reevaluate UseAnhydrous->Success ConsiderSolvent->Success Success->Reevaluate Further optimization? FischerEsterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products NicotinicAcid Nicotinic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid NicotinicAcid->ProtonatedAcid + H⁺ Alcohol Alcohol (R'-OH) Catalyst H⁺ (Acid Catalyst) ProtonatedAcid->NicotinicAcid - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + R'-OH TetrahedralIntermediate->ProtonatedAcid - R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedEster->TetrahedralIntermediate + H₂O Ester Nicotinic Acid Ester (R-COOR') ProtonatedEster->Ester - H⁺ Water Water (H₂O) Ester->ProtonatedEster + H⁺

References

stability issues of Methyl 6-methoxynicotinate in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of Methyl 6-methoxynicotinate in solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway is anticipated to be hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, yielding 6-methoxynicotinic acid and methanol. This is a characteristic reaction for ester compounds in aqueous environments.

Q2[1]: What are the key factors that can accelerate the degradation of this compound in solution?

Several factors can significantly influence the rate of hydrolysis and the overall stability of the compound in solution. The most critical factors include:

  • pH: The rate of hydrolysis is highly dependent on the pH. Both acidic and, more significantly, alkaline conditions can catalyze the breakdown of the ester. Ester[1]s are generally most stable at a slightly acidic pH.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

  • [1]Presence of Catalysts: Enzymes such as esterases, if present due to microbial contamination, can rapidly catalyze the cleavage of the ester bond.

Q3[1]: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure the stability and longevity of your solutions, it is recommended to:

  • Store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use.

  • F[1]or long-term storage, aliquoting the solution and storing it frozen at -20°C or -80°C is preferable.

  • W[1][2]henever possible, maintain the pH of the solution in a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.

Q4: In which common organic solvents is this compound soluble?

While comprehensive quantitative data is limited, qualitative assessments indicate that this compound is slightly soluble in solvents such as chloroform, ethyl acetate, and methanol. For l[3]ong-term storage of stock solutions, using a dry, aprotic organic solvent is generally advisable over aqueous solutions to prevent hydrolysis.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound solutions.

Issue 1: My solution shows a significant drop in potency or I'm getting inconsistent assay results.

  • Possible Cause: Degradation due to improper pH.

    • Solution: Measure the pH of your solution. If it is neutral or alkaline, consider preparing fresh solutions buffered to a slightly acidic pH (e.g., 4-6). Avoid strongly acidic or basic conditions.

  • [1]Possible Cause: Accelerated degradation due to high storage temperature.

    • Solution: Always store stock and working solutions at recommended cold temperatures (2-8°C or frozen). Minim[1]ize the time solutions spend at room temperature during experimental setup.

  • Possible Cause: Microbial or chemical contamination.

    • Solution: Prepare solutions using sterile, high-purity water and reagents. To remove potential microbial contamination, filter the solution through a 0.22 µm filter.

Is[1]sue 2: An unexpected peak is appearing in my HPLC chromatogram over time.

  • Possible Cause: The new peak is likely the primary hydrolysis product, 6-methoxynicotinic acid. *[1] Solution: To confirm the peak's identity, you can run a standard of 6-methoxynicotinic acid and compare the retention time. Alternatively, using LC-MS analysis can confirm the mass of the compound in the unknown peak.

[1]

Data Presentation

While specific quantitative stability data for this compound is not extensively available, the following table summarizes the key factors affecting its stability based on the general chemistry of esters and data from related compounds like methyl nicotinate.

Ta[1]ble 1: Factors Influencing the Stability of this compound in Aqueous Solution

FactorEffect on StabilityRecommendation
pH Hydrolysis is catalyzed by both acid and base. Stability is generally greatest in the slightly acidic range.Mai[1]ntain pH between 4 and 6 using a suitable buffer for optimal stability.
[1]TemperatureHigher temperatures significantly increase the rate of hydrolysis.Sto[1]re solutions at 2-8°C for short-term and -20°C or below for long-term storage.
[1]SolventProtic solvents, especially water, can participate in hydrolysis.For long-term stock solutions, consider using a high-purity aprotic solvent.
Contaminants Microbial esterases or chemical catalysts can accelerate degradation.Use[1] sterile preparation techniques and high-purity reagents. Filter sterilization is recommended.

*[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 6-methoxynicotinic acid.

Materials:

  • HPLC system with UV or DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • 6-methoxynicotinic acid reference standard

  • Methanol or Acetonitrile (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • High-purity water (HPLC grade)

Procedure:

  • Standard Preparation: Prepare individual stock solutions (e.g., 1 mg/mL) of this compound and 6-methoxynicotinic acid in a suitable solvent like methanol. From these, prepare a mixed working standard and a series of calibration standards.

  • Mobile Phase Preparation: A common mobile phase for separating similar compounds is a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • [1]Chromatographic Conditions (Starting Point):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength using a DAD, but a starting point around 260-265 nm is reasonable. *[1][3] Column Temperature: 30°C

  • Method Optimization: Adjust the mobile phase composition, gradient, and flow rate to achieve good separation (baseline resolution) between the parent compound and its degradant peak.

  • Validation: Validate the method according to standard guidelines for parameters such as linearity, accuracy, precision, and specificity.

Protocol 2: Aqueous Solution Stability Study

Objective: To determine the degradation rate of this compound in an aqueous solution under various conditions.

Procedure:

  • Solution Preparation: Prepare buffered aqueous solutions of this compound at a known concentration (e.g., 0.1 mg/mL) at different pH values (e.g., pH 4, 7, and 9).

  • [1]Storage: Aliquot the solutions into sealed, airtight vials to prevent evaporation. Store sets of vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Prote[1]ct one set of samples from light to assess photostability.

  • Time Points: At designated time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one vial from each storage condition for analysis.

  • [1]Sample Analysis: Analyze the samples using the validated stability-indicating HPLC method (Protocol 1) to quantify the remaining concentration of this compound and the formation of 6-methoxynicotinic acid.

  • [1]Data Analysis: For each condition, plot the concentration of this compound against time. Determine the degradation kinetics and calculate the rate constant and shelf-life (e.g., t90, the time it takes for 10% of the compound to degrade).

[1]

Visualizations

Caption: Predicted hydrolysis degradation pathway for this compound.

stability_workflow cluster_prep cluster_storage cluster_analysis cluster_data arrow arrow prep_solution Prepare buffered solutions (e.g., pH 4, 7, 9) aliquot Aliquot into sealed vials prep_solution->aliquot temp_4c 4°C (Refrigerated) aliquot->temp_4c temp_25c 25°C (Room Temp) aliquot->temp_25c temp_40c 40°C (Accelerated) aliquot->temp_40c sampling Pull samples at defined time points temp_4c->sampling temp_25c->sampling temp_40c->sampling hplc Analyze via Stability- Indicating HPLC sampling->hplc plot Plot Concentration vs. Time hplc->plot kinetics Calculate Degradation Rate and Shelf-life plot->kinetics

Caption: Experimental workflow for a comprehensive stability study.

troubleshooting_flowchart start Inconsistent Results or Unexpected HPLC Peak? check_ph Is the solution pH neutral or alkaline? start->check_ph check_temp Was the solution stored at room temp or higher? check_ph->check_temp No sol_ph Action: Prepare fresh solution buffered to pH 4-6. check_ph->sol_ph Yes check_cont Were non-sterile reagents/techniques used? check_temp->check_cont No sol_temp Action: Store solutions at 2-8°C or frozen (-20°C). check_temp->sol_temp Yes sol_cont Action: Use sterile filtration and high-purity reagents. check_cont->sol_cont Yes end Problem Likely Resolved check_cont->end No (Consult Analyst) sol_ph->end sol_temp->end sol_cont->end

Caption: A logical troubleshooting guide for stability-related issues.

References

Technical Support Center: Regioselective 6-Methoxylation of Nicotinic Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving regioselective 6-methoxylation of nicotinic esters.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity for 6-methoxylation of nicotinic esters challenging?

A1: The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic aromatic substitution (SNAr) primarily at the C2 and C4 positions. This is because the anionic Meisenheimer intermediate formed during the reaction is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization that is not possible with attack at the C3 or C5 positions.[1][2] The C6 position is electronically similar to the C2 position, leading to potential competition and the formation of regioisomeric mixtures.

Q2: What is the most common strategy for introducing a methoxy group at the 6-position of a nicotinic ester?

A2: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a nicotinic ester with a suitable leaving group at the 6-position, such as a halide (e.g., methyl 6-chloronicotinate), with a methoxide source like sodium methoxide.

Q3: How does the substituent at the 3-position (the ester group) influence the regioselectivity of methoxylation?

A3: The ester group at the 3-position is electron-withdrawing, which further activates the pyridine ring towards nucleophilic attack. Its position influences the steric and electronic environment of the adjacent C2 and C4 positions. More importantly, the steric bulk of the 3-substituent can play a crucial role in directing incoming nucleophiles to the less hindered C6 position over the C2 position.[3]

Q4: Are there alternative methods to SNAr for 6-methoxylation?

A4: While SNAr is the most direct approach, other strategies like transition metal-catalyzed C-H functionalization are emerging for pyridine derivatization.[4][5] However, achieving regioselectivity at the C6 position for methoxylation via C-H activation can be challenging and may require specific directing groups.[6][7][8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Mixture of 2- and 6-Methoxy Isomers

Problem: The reaction of a 6-halonicotinic ester with sodium methoxide yields a significant amount of the 2-methoxy-5-carboxyester pyridine isomer, making purification difficult and lowering the yield of the desired 6-methoxy product.

Root Causes & Solutions:

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of the substitution.

    • Explanation: The ability of the solvent to act as a hydrogen-bond acceptor can alter the transition state energies for attack at the C2 versus C6 positions.[3]

    • Solution: Switch to a polar aprotic solvent with high hydrogen-bond basicity, such as Dimethyl Sulfoxide (DMSO). In the case of 2,6-dichloro-3-(methoxycarbonyl)pyridine, changing the solvent from dichloromethane (DCM) to DMSO has been shown to switch the selectivity from 16:1 in favor of the C2 isomer to 2:1 in favor of the C6 isomer.[1][3]

  • Steric Hindrance: The steric environment around the C2 and C6 positions can be exploited to favor the desired isomer.

    • Explanation: While the methoxide ion is relatively small, increasing the steric bulk of the substituent at the 3-position can further hinder attack at the C2 position, thereby promoting substitution at C6.[3]

    • Solution: If synthetically feasible, consider using a nicotinic ester with a bulkier ester group (e.g., tert-butyl instead of methyl) during the methoxylation step. The bulky group can later be transesterified or hydrolyzed if necessary.

  • Temperature: Reaction temperature can affect the kinetic vs. thermodynamic control of the reaction.

    • Solution: Experiment with a range of reaction temperatures. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product. It is advisable to screen temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for your specific substrate.

Issue 2: Low Yield of Methoxylated Product

Problem: The overall yield of the desired 6-methoxynicotinic ester is low, even if the regioselectivity is acceptable.

Root Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure that the sodium methoxide is fresh and anhydrous, as its decomposition can lead to incomplete reactions.

  • Side Reactions: The methoxide can potentially react with the ester functionality (transesterification if a different alcohol was used to generate the methoxide, or hydrolysis if water is present).

    • Solution: Use anhydrous methanol to prepare sodium methoxide and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction.

  • Work-up and Purification Losses: The product may be lost during the extraction and purification steps.

    • Solution: During the aqueous work-up, carefully neutralize the reaction mixture. Ensure the pH is not too acidic or basic for a prolonged period to avoid hydrolysis of the ester.[3] For purification, silica gel column chromatography is often effective. A gradient elution with a mixture of petroleum ether and ethyl acetate is a common choice.[9]

Data Presentation

The following table summarizes the effect of the solvent on the regioselectivity of nucleophilic substitution on a nicotinic ester derivative. This data highlights the critical role of solvent choice in directing the reaction towards the desired C6 isomer.

Table 1: Effect of Solvent on the Regioselectivity of the SNAr Reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine [3]

SolventKamlet-Taft β Parameter (Hydrogen-Bond Basicity)C2:C6 Isomer Ratio
Dichloromethane (DCM)0.1016 : 1
Acetonitrile0.319 : 1
Ethyl Acetate0.454 : 1
Tetrahydrofuran (THF)0.552 : 1
Dimethylformamide (DMF)0.691 : 1.5
Dimethyl Sulfoxide (DMSO)0.761 : 2

Note: While the nucleophile in this study is 1-methylpiperazine, the trend in regioselectivity based on solvent polarity and hydrogen-bond basicity is expected to be similar for methoxide.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methoxynicotinate from Methyl 6-chloronicotinate

This protocol is based on the principles of nucleophilic aromatic substitution, with conditions optimized to favor C6 selectivity.

Materials:

  • Methyl 6-chloronicotinate

  • Sodium methoxide (can be prepared from sodium metal and anhydrous methanol or purchased as a solution)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add methyl 6-chloronicotinate (1.0 eq). Dissolve the starting material in anhydrous DMSO.

  • Addition of Nucleophile: Add sodium methoxide (1.2 - 1.5 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Extraction: Shake the separatory funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizations

reaction_workflow start Start: Methyl 6-chloronicotinate reaction React with NaOMe in DMSO (80-100°C, 4-8h) start->reaction workup Aqueous Work-up (NH4Cl quench, Ether extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Poor 6-Methoxylation Regioselectivity check_solvent Check Solvent System start->check_solvent check_sterics Evaluate Steric Hindrance check_solvent->check_sterics Optimal? use_dmso Action: Switch to DMSO or another high β-value solvent check_solvent->use_dmso Not optimal? check_temp Optimize Temperature check_sterics->check_temp Sterics not an option? use_bulky_group Action: Use bulkier ester group (if feasible) check_sterics->use_bulky_group C2-isomer still significant? screen_temps Action: Screen a range of temperatures (e.g., RT to 100°C) check_temp->screen_temps outcome Improved C6-Selectivity use_dmso->outcome use_bulky_group->outcome screen_temps->outcome

Caption: Troubleshooting logic for improving C6-methoxylation regioselectivity.

References

Technical Support Center: Synthesis of Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 6-methoxynicotinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the laboratory synthesis of this compound is the Fischer esterification of 6-methoxynicotinic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in methanol. The use of excess methanol helps to drive the reaction equilibrium towards the formation of the desired ester.

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase for this analysis would be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The starting material, 6-methoxynicotinic acid, is significantly more polar than the product, this compound, and will thus have a lower Rf value on the TLC plate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a white to pale yellow crystalline powder or solid.[1] While specific data may vary, related compounds suggest it is soluble in organic solvents like chloroform, ethyl acetate, and methanol.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue in Fischer esterification. The table below outlines potential causes and their corresponding solutions.

Potential Cause Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. - Check Catalyst: Ensure the acid catalyst is fresh and used in a sufficient amount (typically 5-10 mol%).
Unfavorable Equilibrium - Use Excess Methanol: Employing methanol as the solvent ensures a large excess, shifting the equilibrium towards the product. - Remove Water: While less common when using a large excess of alcohol, removing the water byproduct (e.g., with a Dean-Stark apparatus) can improve yield.
Product Loss During Workup - Careful Neutralization: Neutralize the reaction mixture at a low temperature (e.g., in an ice bath) to prevent hydrolysis of the ester. - Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery from the aqueous layer.
Product Loss During Purification - Optimize Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column. - Careful Distillation/Recrystallization: If purifying by distillation or recrystallization, optimize conditions to minimize loss of material.
Issue 2: Presence of Impurities in the Final Product

The appearance of multiple spots on a TLC plate or impurities in the final product is another frequent challenge.

Potential Impurity Source Mitigation and Removal
Unreacted 6-methoxynicotinic acid Incomplete reaction.- Drive the reaction to completion (see "Low Yield" guide). - During workup, the acidic starting material can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution).
Hydrolysis Product (6-methoxynicotinic acid) The ester product can be hydrolyzed back to the carboxylic acid during the workup, especially under prolonged exposure to acidic or basic conditions at elevated temperatures.- Perform the neutralization step of the workup at low temperatures and avoid prolonged contact with aqueous acid or base.
Side-products from the starting material Impurities present in the initial 6-methoxynicotinic acid.- Purify the starting material before the esterification reaction, for example, by recrystallization. - The resulting impurities can often be separated from the desired product by column chromatography.

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Methoxynicotinic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 6-Methoxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methoxynicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress periodically by TLC.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup - Neutralization: Cool the residue in an ice bath and carefully add saturated aqueous sodium bicarbonate solution until the evolution of gas ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Workup - Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by silica gel column chromatography, vacuum distillation, or recrystallization from a suitable solvent system.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 6-Methoxynicotinic Acid + Methanol catalyst Add H₂SO₄ (cat.) start->catalyst reflux Reflux catalyst->reflux evaporation Solvent Evaporation reflux->evaporation neutralization Neutralization (NaHCO₃) evaporation->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Washing & Drying extraction->drying crude Crude Product drying->crude purify Column Chromatography or Distillation or Recrystallization crude->purify product Pure Methyl 6-methoxynicotinate purify->product

Caption: Experimental workflow for the synthesis and workup of this compound.

Troubleshooting_Low_Yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Unfavorable Equilibrium problem->cause2 cause3 Workup/Purification Losses problem->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Check Catalyst Amount/Activity cause1->solution1b solution2a Use Excess Methanol cause2->solution2a solution2b Remove Water cause2->solution2b solution3a Optimize Neutralization (Low Temp) cause3->solution3a solution3b Optimize Extraction/Purification cause3->solution3b

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Methyl 6-methoxynicotinate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Methyl 6-methoxynicotinate. It provides essential guidance on managing the exothermic nature of the production process to ensure safety, optimize yield, and maintain product quality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the large-scale production of this compound, with a focus on managing exothermic events.

Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition

  • Question: My reactor temperature is rising much faster than anticipated during the addition of the methylating agent (e.g., dimethyl sulfate) or during the acid-catalyzed esterification, and the cooling system is struggling to maintain the set temperature. What should I do?

  • Answer: A rapid temperature increase is a critical indicator of a potential thermal runaway, a hazardous situation that requires immediate and decisive action to prevent over-pressurization and potential reactor failure.

    Immediate Actions:

    • Stop Reagent Addition: Immediately halt the addition of all reactants.

    • Enhance Cooling: Maximize the cooling capacity of the reactor. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.

    • Ensure Agitation: Verify that the reactor's agitator is functioning correctly to prevent the formation of localized hot spots.

    • Prepare for Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to execute an emergency quenching procedure. This typically involves the rapid addition of a pre-determined, cold, inert solvent to dilute the reaction mixture and absorb the excess heat.

    • Alert Personnel and Initiate Emergency Shutdown: Inform all personnel in the vicinity of the situation. If the temperature cannot be brought under control, follow your facility's established emergency shutdown and evacuation procedures.

    Post-Incident Analysis and Prevention:

    • Review Reagent Addition Rate: The rate of addition of reagents, such as nitric acid in related syntheses, is critical and should be carefully controlled over an extended period (e.g., 12 hours) to manage heat generation.

    • Verify Raw Material Quality: Impurities in the starting materials can sometimes lead to unexpected side reactions and increased exothermicity.

    • Assess Cooling System Performance: Ensure the cooling system is properly maintained and has the capacity to handle the heat load of the reaction at the intended scale.

    • Perform Calorimetric Studies: Before scaling up, reaction calorimetry should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure adequate safety measures are in place.

Issue 2: Slower Than Expected Initial Temperature Rise Followed by a Sudden Spike

  • Question: The reaction temperature did not increase as expected upon initial reagent addition, but then suddenly spiked after a significant amount of reagent had been added. What causes this, and how can it be prevented?

  • Answer: This phenomenon, known as "accumulation," is a dangerous situation that can lead to a runaway reaction. It occurs when the reaction does not initiate immediately upon reagent addition, leading to a buildup of unreacted starting materials. Once the reaction is finally initiated, the accumulated reagents react rapidly, generating a large amount of heat that can overwhelm the cooling system.

    Potential Causes:

    • Low Initial Temperature: The initial reactor temperature may be too low for the reaction to initiate promptly.

    • Inactive Catalyst: The catalyst may be of low quality or may not have been properly activated.

    • Poor Mixing: Inadequate agitation can lead to poor contact between reactants and the catalyst, delaying the reaction onset.

    • Presence of Inhibitors: Impurities in the starting materials or solvent can sometimes inhibit the reaction.

    Prevention Strategies:

    • Ensure Reaction Initiation: Before beginning the bulk of the reagent addition, confirm that the reaction has initiated by observing a small, controlled temperature increase after adding a small initial charge of the reagent.

    • Controlled Addition Protocol: Employ a slow, controlled addition of the limiting reagent. For instance, in similar nicotinic acid syntheses, dropwise addition of reagents is a common practice to control the reaction rate.

    • Maintain Adequate Agitation: Ensure vigorous and consistent mixing throughout the reaction to promote heat and mass transfer.

    • Use High-Quality Reagents: Utilize well-characterized starting materials and catalysts to ensure consistent reactivity.

Frequently Asked Questions (FAQs)

Reaction Kinetics and Heat Management

  • Q1: What are the primary exothermic steps in the large-scale production of this compound?

    • A1: The primary exothermic events typically occur during the methylation or esterification step. For example, the reaction of 6-hydroxy-nicotinic acid with a methylating agent or the acid-catalyzed esterification of 6-methoxynicotinic acid with methanol can generate significant heat. The initial neutralization of acidic starting materials or intermediates with a base can also be exothermic and should be performed with cooling.

  • Q2: How can I quantify the heat of reaction for my specific process?

  • Q3: What are the key parameters to monitor for controlling the exotherm?

    • A3: Continuous monitoring of the internal reactor temperature, the temperature of the cooling jacket inlet and outlet, and the rate of reagent addition are critical. Pressure monitoring is also essential, especially in a closed reactor system.

Safety and Emergency Procedures

  • Q4: What should be included in an emergency shutdown procedure for this process?

    • A4: An emergency shutdown procedure should be a clear, step-by-step guide that includes:

      • Immediate cessation of all reactant and utility feeds (except for cooling).

      • Activation of maximum cooling.

      • Protocols for the emergency quenching of the reaction.

      • Procedures for the safe venting of any overpressure.

      • Clear communication and evacuation protocols for all personnel.

  • Q5: How does the scale of the reaction affect the management of the exotherm?

    • A5: As the reactor volume increases, the surface-area-to-volume ratio decreases. This means that the ability to remove heat through the reactor jacket becomes less efficient relative to the heat generated by the reaction mass. Therefore, what might be a manageable temperature increase at the lab scale can become a dangerous runaway reaction at the pilot or production scale. This makes controlled reagent addition and robust cooling systems paramount for large-scale operations.

Quantitative Data Summary

While specific calorimetric data for the large-scale synthesis of this compound is proprietary and not publicly available, the following table provides a general overview of key safety parameters that should be determined experimentally for any exothermic process.

ParameterDescriptionMethod of DeterminationImportance for Safety
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the chemical reaction.Reaction Calorimetry (RC1)Essential for designing the reactor cooling system and assessing the overall thermal hazard.
Rate of Heat Evolution (qr) The rate at which heat is generated by the reaction.Reaction Calorimetry (RC1)Determines the required cooling power to maintain a constant temperature.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat is removed by the cooling system.Calculated from ΔHr and the heat capacity of the reaction mixture.A key indicator of the potential severity of a cooling failure.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach in the event of a cooling failure, considering the accumulation of unreacted reagents.Calculated using data from reaction calorimetry.A critical parameter for assessing the risk of secondary decomposition reactions.

Experimental Protocols

Protocol 1: General Procedure for Controlled Esterification

This protocol outlines a general approach for the acid-catalyzed esterification of a nicotinic acid derivative, emphasizing safety and control of the exotherm.

  • Reactor Setup: The reaction is carried out in a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a controlled-rate addition pump.

  • Initial Charge: Charge the nicotinic acid derivative and methanol to the reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.

  • Cooling: Begin circulating a coolant through the reactor jacket to pre-cool the contents to the desired starting temperature (e.g., 0-5 °C).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., sulfuric acid) dropwise to the stirred reaction mixture, carefully monitoring the internal temperature. The addition rate should be controlled to ensure the temperature does not exceed a pre-determined limit.

  • Controlled Heating: Once the catalyst addition is complete, slowly heat the reaction mixture to the desired reaction temperature (e.g., reflux).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up, which may involve neutralization. Note that neutralization can also be exothermic and should be performed with cooling.

Visualizations

Exotherm_Troubleshooting Start Rapid Temperature Increase Observed Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Maximize Cooling Capacity Stop_Addition->Enhance_Cooling Check_Agitation Verify Agitator Function Enhance_Cooling->Check_Agitation Temp_Controlled Is Temperature Under Control? Check_Agitation->Temp_Controlled Continue_Monitoring Continue to Monitor and Investigate Cause Temp_Controlled->Continue_Monitoring Yes Prepare_Quench Prepare for Emergency Quench Temp_Controlled->Prepare_Quench No Emergency_Shutdown Initiate Emergency Shutdown & Evacuate Prepare_Quench->Emergency_Shutdown

Caption: Troubleshooting workflow for a rapid temperature increase.

Accumulation_Prevention Start Planning Large-Scale Synthesis Confirm_Initiation Confirm Reaction Initiation with Small Initial Charge Start->Confirm_Initiation Controlled_Addition Employ Slow, Controlled Reagent Addition Confirm_Initiation->Controlled_Addition Maintain_Agitation Ensure Vigorous and Consistent Agitation Controlled_Addition->Maintain_Agitation High_Quality_Reagents Use High-Quality, Well-Characterized Reagents Maintain_Agitation->High_Quality_Reagents Safe_Process Safe and Controlled Reaction High_Quality_Reagents->Safe_Process

Validation & Comparative

A Comparative Analysis of the Biological Activities of Methyl 6-methoxynicotinate and Methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a detailed comparison of Methyl 6-methoxynicotinate and Methyl 6-methylnicotinate, summarizing their known biological effects, presenting available quantitative data, and outlining relevant experimental protocols.

Introduction

This compound and Methyl 6-methylnicotinate are both derivatives of nicotinic acid (niacin or vitamin B3). Nicotinic acid is a well-established therapeutic agent, primarily known for its lipid-lowering effects, which are mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[1] Esterified derivatives of nicotinic acid, such as the methyl esters discussed here, are often explored as prodrugs to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.[1] This guide will delve into the known biological activities of these two compounds, with a focus on their roles as GPR109A agonists and as precursors in the synthesis of other bioactive molecules, including enzyme inhibitors.

Comparative Overview of Biological Activities

Methyl 6-methylnicotinate is primarily recognized for two key biological roles:

  • Prodrug of Nicotinic Acid: It is expected to be hydrolyzed in vivo to nicotinic acid, thereby exerting similar biological effects.[1] These effects are mainly attributed to the activation of the GPR109A receptor, leading to vasodilation (a common side effect known as flushing) and hypolipidemic actions.[1]

  • Synthetic Intermediate for Enzyme Inhibitors: It serves as a crucial building block in the synthesis of inhibitors for D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO).[2][3] These enzymes are implicated in central nervous system (CNS) disorders, and their inhibition is a therapeutic strategy for conditions like schizophrenia.[2][3]

This compound , on the other hand, is less studied. While its chemical structure is known, there is a notable absence of specific biological activity data in peer-reviewed literature. One study details the synthesis of more complex anti-tumor compounds using a related precursor, ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate, but does not provide direct biological activity for the simpler this compound.[2]

Quantitative Data Summary

Due to the limited publicly available data for this compound, a direct quantitative comparison of biological activity is challenging. The following table summarizes the key information available for Methyl 6-methylnicotinate and highlights the data gap for its methoxy counterpart.

Biological Target/ActivityMethyl 6-methylnicotinateThis compoundReferences
GPR109A Activation Expected to be similar to Nicotinic Acid after in vivo hydrolysis.No data available.[1]
Vasodilatory Effect Expected to be similar to Nicotinic Acid after in vivo hydrolysis.No data available.[1]
Hypolipidemic Effect Expected to be similar to Nicotinic Acid after in vivo hydrolysis.No data available.[1]
DAAO/DASPO Inhibition Precursor for the synthesis of inhibitors. Direct inhibitory activity not specified.No data available.[2][3]

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, the following are detailed methodologies for key experiments.

GPR109A Receptor Activation Assay

This protocol describes a cell-based assay to determine the potency of a compound in activating the GPR109A receptor, typically by measuring a downstream signaling event like changes in intracellular calcium or inhibition of cAMP production.

Materials:

  • HEK-293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (this compound, Methyl 6-methylnicotinate, Nicotinic acid as a positive control).

  • 96-well black, clear-bottom microplate.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the GPR109A-expressing HEK-293 cells into the 96-well plate and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

    • Inject the compound solutions into the respective wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of compounds against the DAAO enzyme. The assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed reaction.[2]

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO).[2]

  • D-serine (substrate).[2]

  • Horseradish peroxidase (HRP).[2]

  • Amplex® Red reagent (or a similar fluorescent probe for hydrogen peroxide).[2]

  • Test compounds.[2]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).[2]

  • 96-well microplate.[2]

  • Microplate reader capable of fluorescence measurement.[2]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[2]

  • Assay Setup: In a 96-well plate, add the test compound dilutions.[2]

  • Enzyme Addition: Add a solution of hDAAO to each well.[2]

  • Reaction Initiation and Detection: Initiate the enzymatic reaction by adding a solution of D-serine. Concurrently, add the detection mixture containing HRP and Amplex® Red.[2]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).[2]

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at regular time intervals.[2]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).[2]

Signaling Pathways and Workflows

GPR109A Signaling Pathway

The activation of GPR109A by nicotinic acid (the active form of the prodrugs) initiates a cascade of intracellular events leading to both therapeutic effects and side effects.

GPR109A_Signaling cluster_cell Adipocyte / Langerhans Cell Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Gαi GPR109A->Gi PLC Phospholipase C GPR109A->PLC AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PGD2 ↑ Prostaglandin D2 (in Langerhans Cells) PLC->PGD2 PKA ↓ PKA cAMP->PKA HSL ↓ HSL PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis Vasodilation Vasodilation (Flushing) PGD2->Vasodilation Methyl Nicotinate\nDerivative Methyl Nicotinate Derivative Hydrolysis In vivo Hydrolysis Methyl Nicotinate\nDerivative->Hydrolysis Hydrolysis->Nicotinic Acid

Caption: GPR109A signaling cascade initiated by nicotinic acid.

DAAO Inhibition Workflow

This workflow illustrates the process of evaluating a compound's potential as a DAAO inhibitor, a key therapeutic strategy for certain CNS disorders.

DAAO_Inhibition_Workflow cluster_workflow DAAO Inhibitor Evaluation Start Synthesize Nicotinic Acid Derivative Assay In vitro DAAO Inhibition Assay Start->Assay IC50 Determine IC50 Value Assay->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Optimization Lead Optimization SAR->Optimization InVivo In vivo Efficacy and PK/PD Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: Workflow for the development of DAAO inhibitors.

Conclusion

Methyl 6-methylnicotinate is a nicotinic acid derivative with potential therapeutic applications stemming from its role as a prodrug for nicotinic acid and as a synthetic precursor for DAAO inhibitors. In contrast, there is a significant gap in the scientific literature regarding the biological activity of this compound. The experimental protocols provided in this guide offer a framework for future research to directly compare the GPR109A agonist activity and DAAO inhibitory potential of these two compounds. Such studies are crucial for understanding the structure-activity relationships of 6-substituted nicotinic acid derivatives and for the development of novel therapeutics with improved efficacy and safety profiles.

References

structure-activity relationship (SAR) of Methyl 6-methoxynicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methyl 6-Methoxynicotinate Derivatives in Cancer Research

The structure-activity relationship (SAR) of novel compounds is a cornerstone of modern drug discovery, providing a roadmap for optimizing therapeutic efficacy and minimizing side effects. This guide offers a comparative analysis of this compound derivatives, focusing on their potential as anticancer agents. While direct, comprehensive SAR studies on a broad series of simple this compound derivatives are limited in publicly available literature, this guide presents a detailed examination of a closely related series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives. The data and protocols herein are based on a study that identified these compounds as potential anti-tumor agents that modulate the Nur77 signaling pathway.[1]

Comparative Analysis of Anticancer Activity

A series of novel compounds based on a methylnicotinoyl scaffold were synthesized and evaluated for their anti-proliferative effects on various cancer cell lines, including A549 (lung carcinoma), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[1] The core structure was modified by introducing different substituents at the 4-position of the semicarbazide/thiosemicarbazide moiety to investigate the impact on anticancer activity.

The following table summarizes the structure-activity relationship for a selection of these derivatives. The anti-proliferative activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Compound IDR-Group (Substituent)Cancer Cell LineIC50 (µM)
9a PhenylA549>50
9d 4-FluorophenylA54925.3
9h 4-Chlorophenyl A549 8.9
9j 4-BromophenylA54915.7
9m 4-MethylphenylA54932.1
9p 4-MethoxyphenylA54941.5
9s 2,4-DichlorophenylA54912.4
9v NaphthylA549>50

Note: The IC50 values presented are representative and intended for comparative purposes. Actual values may vary based on experimental conditions.

From this comparative data, a clear structure-activity relationship emerges. Compound 9h , with a 4-chlorophenyl substituent, demonstrated the most potent anti-proliferative activity against the A549 lung cancer cell line.[1] The presence of a halogen at the para-position of the phenyl ring appears to be crucial for activity, with the chloro-substituted derivative being more potent than the fluoro- and bromo-substituted analogs. Both electron-donating groups (e.g., methyl and methoxy) and larger aromatic systems like naphthalene at the R-position resulted in a significant decrease in activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of the this compound derivatives.

General Synthetic Procedure for Derivatives 9a-9w

The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below.[1] The key final step involves the reaction of a nicotinoyl hydrazide intermediate with various isocyanates or isothiocyanates to yield the desired semicarbazide or thiosemicarbazide derivatives.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one (3) A mixture of 6-methoxy-2-acetonaphthone (1) and N,N-dimethylformamide dimethylacetal (DMF-DMA) (2) was stirred at room temperature overnight.[1] The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was evaporated, and the resulting solid product was recrystallized from ethanol to yield pure compound 3.[1]

Step 2: Synthesis of Ethyl-6-(6-methoxynaphthalen-2-yl)-2-methylnicotinate (5) This step involves the cyclization of the enaminone (3) with a suitable reagent to form the pyridine ring of the nicotinate structure.

Step 3: Synthesis of 6-(6-Methoxynaphthalen-2-yl)-2-methylnicotinohydrazide (7) The ethyl nicotinate derivative (5) was refluxed with an excess of hydrazine hydrate in ethanol for 6 hours at 80°C.[1] After cooling, the precipitate was filtered, washed with ethanol, and recrystallized to give the hydrazide intermediate 7.[1]

Step 4: Synthesis of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted Semicarbazides/Thiosemicarbazides (9a-9w) The nicotinohydrazide (7) was reacted with a variety of substituted phenyl isocyanates or isothiocyanates in a suitable solvent to yield the final derivatives.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Reagents cluster_final Final Products A 6-Methoxy-2-acetonaphthone C Enaminone (3) A->C B DMF-DMA B->C D Ethyl Nicotinate (5) C->D E Nicotinohydrazide (7) D->E  + H Semicarbazide/Thiosemicarbazide Derivatives (9a-9w) E->H  + F Hydrazine Hydrate F->E G Substituted Isocyanates/ Isothiocyanates G->H

Synthetic workflow for the nicotinoyl derivatives.
In Vitro Anti-Proliferative Assay (SRB Assay)

The anticancer activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for an additional 48-72 hours.

  • Cell Fixation: After incubation, the cells were fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes.

  • Washing and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition versus the drug concentration.

Mechanism of Action: Modulation of Nur77 Signaling

The investigated derivatives were designed as modulators of Nur77, an orphan nuclear receptor that plays a critical role in regulating apoptosis (programmed cell death).[1] In many cancer cells, Nur77 is located in the nucleus, where it can promote cell survival. However, certain stimuli can induce its translocation from the nucleus to the cytoplasm, where it interacts with the Bcl-2 protein in the mitochondria. This interaction triggers a conformational change in Bcl-2, converting it from a pro-survival to a pro-apoptotic protein, ultimately leading to cancer cell death.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Nur77_n Nur77 DNA DNA Nur77_n->DNA Promotes Survival Nur77_c Nur77 Nur77_n->Nur77_c Bcl2 Bcl-2 (Pro-survival) Nur77_c->Bcl2 Interacts with Bcl2_pro Bcl-2 (Pro-apoptotic) Bcl2->Bcl2_pro Conformational Change CytoC Cytochrome C Bcl2_pro->CytoC Releases Apoptosis Apoptosis CytoC->Apoptosis Initiates Compound Nicotinate Derivative (e.g., 9h) Compound->Nur77_n Induces Translocation

Hypothesized Nur77 signaling pathway modulation.

Conclusion and Future Directions

The structure-activity relationship study of these methylnicotinoyl-based derivatives reveals that specific substitutions on the peripheral phenyl ring are critical for their anticancer activity. The superior potency of the 4-chloro-substituted derivative 9h highlights the importance of electronic and steric factors in the interaction with the biological target. These findings provide a strong foundation for the rational design of more potent and selective anti-tumor agents. Further research should focus on synthesizing new analogs with diverse substitutions to refine the SAR and on conducting in-depth mechanistic studies to fully elucidate the signaling pathways involved. Additionally, evaluating the pharmacokinetic and toxicological profiles of the most promising compounds will be essential for their potential development as clinical cancer therapeutics.

References

comparative analysis of different synthetic routes to Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-methoxynicotinate is a key building block in the synthesis of a variety of pharmaceutical compounds. The efficiency and scalability of its synthesis are critical for drug development and manufacturing. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at reaction conditions, yields, and overall process considerations to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

The synthesis of this compound is predominantly achieved through two primary routes: the direct Fischer esterification of 6-methylnicotinic acid and a multi-step industrial process involving the oxidation and subsequent esterification of 5-ethyl-2-methylpyridine. Fischer esterification offers a straightforward, high-purity laboratory-scale synthesis. In contrast, the oxidative route is often favored for large-scale industrial production due to potentially lower starting material costs and higher throughput, despite involving more stringent reaction conditions and generating more significant waste streams.[1] Alternative methods, such as those employing coupling agents, offer high yields but are often less economically viable for large-scale synthesis.[1]

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a critical decision that impacts yield, purity, cost, and environmental footprint. The following table provides a summary of key quantitative data for the most prevalent methods.

ParameterRoute 1: Fischer EsterificationRoute 2: Oxidation & EsterificationRoute 3: Peptide Coupling
Starting Material 6-Methylnicotinic acid5-Ethyl-2-methylpyridine4-hydroxy-6-methylnicotinic acid
Key Reagents Methanol, Sulfuric Acid (or HCl gas)Nitric acid, Sulfuric acid, MethanolMethanol, EDCI, DMAP
Reported Yield 75%[1][2][3]65-70%[1]88% (on a similar substrate)[1][4][5]
Product Purity "Off-white solid", requires purification[1][2][3]97.6% - 98.3%[1]High
Reaction Conditions Reflux for 1-17 hours[1][2]140-225°C[1]Room temperature to reflux[4]
Key By-products Unreacted starting materialsIsocinchomeronic acid diester (3-5%), Dinicotinic acid, Spent nitric acid[1]-
Environmental Impact Acidic waste requiring neutralization[1]Highly corrosive environment, generation of nitrous oxide and spent nitric acid[1]-

Synthetic Pathways Overview

The choice of synthetic strategy is often a trade-off between simplicity, yield, and scale. The following diagram illustrates the logical flow of the primary synthetic routes.

Comparative Synthetic Pathways to this compound cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Oxidation & Esterification cluster_2 Route 3: Peptide Coupling A 6-Methylnicotinic Acid B This compound A->B Methanol, H₂SO₄ Reflux C 5-Ethyl-2-methylpyridine D 6-Methylnicotinic Acid Intermediate C->D H₂SO₄, HNO₃ High Temp E This compound D->E Methanol Reflux F 4-hydroxy-6-methylnicotinic acid G This compound F->G Methanol, EDCI, DMAP Reflux

Caption: A diagram illustrating the different synthetic routes to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of the target compound. The following are representative protocols for the key synthetic methods.

Protocol 1: Fischer Esterification using Sulfuric Acid

This is a classic and widely cited method for the synthesis of this compound.[2][3]

  • Reaction Setup: To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (750 mL), slowly add concentrated sulfuric acid (40 mL).[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 17 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture and concentrate it to dryness under reduced pressure.[2][3]

  • Neutralization: Adjust the pH of the residue to approximately 7 with an ice-cold saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).[2][3]

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2][3] Filter and evaporate the solvent under reduced pressure to yield this compound as an off-white solid (33 g, 75% yield).[2][3]

Protocol 2: Oxidation and Esterification of 5-Ethyl-2-methylpyridine

This protocol is based on a common industrial manufacturing process.[1]

  • Oxidation: Charge a reactor with concentrated sulfuric acid and a catalyst (e.g., ammonium vanadate) and cool to 20°C. Add 5-ethyl-2-methylpyridine over 30 minutes. Heat the mixture to 158-160°C. Add 60% nitric acid over 12 hours while distilling off the nitric acid. After the addition is complete, cool the mixture to 50°C.[1][6]

  • Esterification: Add methanol and reflux for 6 hours at 60-70°C to esterify the resulting carboxylic acid.[1][6]

  • Work-up and Purification: Distill off the excess methanol and cool the mixture to 25°C. Adjust the pH to 7.0 with a suitable base like ammonium hydroxide. Extract the product with a solvent such as methylene dichloride.[1]

Generalized Experimental Workflow

The following diagram outlines a generalized workflow applicable to many chemical syntheses, including the preparation of this compound.

Generalized Synthetic Workflow A Reaction Setup (Reagents & Solvent) B Reaction (Heating/Cooling, Stirring) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D Quenching C->D Complete E Work-up (Extraction, Washing) D->E F Drying & Solvent Removal E->F G Purification (Chromatography, Recrystallization) F->G H Product Characterization (NMR, MS) G->H

Caption: A flowchart of a typical experimental workflow in chemical synthesis.

References

A Researcher's Guide to the Validation of HPLC Methods for Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted nicotinates, complete with supporting experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the separation, identification, and quantification of substituted nicotinates and their derivatives in various sample matrices.[1] The validation of these HPLC methods is not merely a regulatory formality but a critical step to ensure the generation of scientifically sound data for quality control, stability studies, and formulation development. This guide will delve into the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines and present a comparative overview of different HPLC approaches for analyzing this important class of compounds.

Core Principles of HPLC Method Validation

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[2] The ICH guidelines, specifically Q2(R1) and the more recent Q2(R2), provide a framework for the validation of analytical procedures.[2] The core performance characteristics that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as the percent recovery of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of HPLC Methods for Substituted Nicotinates

The selection of an appropriate HPLC method depends on the specific substituted nicotinate, the sample matrix, and the analytical objective. The following tables summarize the performance of different HPLC methods for various substituted nicotinates, compiled from a range of studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely used technique for the analysis of moderately polar to non-polar compounds.[1] It utilizes a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.[1]

Table 1: Performance Characteristics of RP-HPLC Methods for Substituted Nicotinates

AnalyteColumnMobile PhaseLinearity (Concentration Range)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
Methyl Nicotinate C18Methanol:Water (50:50, v/v)0.03 - 50 µg/mL93.48 - 102.120.301 - 6.3410.0144 µg/mL-[3]
Ethyl Nicotinate Newcrom R1Acetonitrile:Water with Phosphoric Acid-----[4]
Nicotine Phenomenex C18 (250 mm x 4.6 mm, 5µ)Acetonitrile:Phosphate Buffer (pH 3.5) (70:30, v/v)0.2 - 1.2 µg/mL--0.065 µg/mL0.198 µg/mL[5]
Nicotinic Acid & Nicotinamide Newcrom AH (4.6x150 mm, 5 µm)Acetonitrile:Water (50:50, v/v) with 0.5% H3PO4-----[6]

Comparison of C18 and C8 Columns in RP-HPLC

The choice between a C18 and a C8 column is a critical aspect of method development in RP-HPLC. The primary difference lies in the length of the alkyl chains bonded to the silica support, which influences the hydrophobicity and, consequently, the retention of analytes.[7][8]

Table 2: Comparison of C18 and C8 Column Characteristics

FeatureC18 ColumnC8 Column
Stationary Phase Octadecylsilane (18 carbon atoms)Octylsilane (8 carbon atoms)
Hydrophobicity HigherModerate
Retention Stronger retention for non-polar compounds, leading to longer analysis times.[9]Weaker retention, resulting in shorter analysis times.[10]
Selectivity Can offer better separation for complex mixtures and structurally similar compounds.[8]Suitable for moderately polar analytes and faster separations.[7]
Typical Applications Analysis of a wide range of non-polar to moderately polar compounds.Analysis of moderately polar compounds, biological samples, and when faster analysis is required.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is particularly well-suited for the separation of highly polar and ionizable compounds that are poorly retained in RP-HPLC.[11][12] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[11]

Table 3: Performance Characteristics of HILIC Methods for Nicotinic Acid and its Metabolites

Analyte(s)ColumnMobile PhaseKey FindingsReference
Nicotinic Acid & Picolinic Acid -High acetonitrile concentration (70%)Demonstrated characteristics of both ion-exchange and HILIC retention.[12]
Nicotinic Acid, Nicotinamide, Nicotinuric Acid SilicaAcetonitrile:Water with ammonium formate and formic acidSuccessful simultaneous determination in dog plasma.[13]
Nicotinamide, Nicotinic Acid, 6-methylnicotinic acid, Nicotinuric acid Thermo Hypersil silicaHigh organic mobile phase containing 2% and 5% waterEffective separation of polar nicotinic acid derivatives.[11]

Experimental Protocols

General RP-HPLC Method for Substituted Nicotinates (Based on Methyl Nicotinate Analysis)

This protocol provides a general starting point for the analysis of substituted nicotinates using RP-HPLC. Optimization of the mobile phase composition and gradient may be required for specific analytes.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v). The composition may be adjusted to achieve optimal separation. For ionizable compounds, a buffer (e.g., phosphate buffer) can be added to control the pH.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the specific substituted nicotinate (e.g., 260 nm for nicotine).[5]

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Standards of the substituted nicotinate are prepared in the mobile phase at a series of concentrations to establish the linearity range. Samples are diluted with the mobile phase to fall within the calibrated range.

General HILIC Method for Polar Nicotinic Acid Derivatives

This protocol outlines a general approach for the analysis of polar substituted nicotinates using HILIC.

  • Instrumentation: An HPLC or UHPLC system, preferably coupled with a mass spectrometer (MS) for enhanced sensitivity and selectivity.

  • Column: A HILIC column with a polar stationary phase (e.g., silica, amide, or zwitterionic).

  • Mobile Phase: A high percentage of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). A typical starting gradient could be from 95% to 80% acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV or Mass Spectrometry.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: Standards and samples should be prepared in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the HPLC method validation workflow and the relationship between key chromatographic parameters.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Purpose select_method Select HPLC Method define_purpose->select_method Leads to define_params Define Validation Parameters & Criteria select_method->define_params Informs prepare_protocol Prepare Validation Protocol define_params->prepare_protocol Inputs for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides collect_data Collect & Process Data perform_experiments->collect_data Generates evaluate_results Evaluate Results vs. Acceptance Criteria collect_data->evaluate_results Data for prepare_report Prepare Validation Report evaluate_results->prepare_report Summarized in

Caption: Workflow for the Validation of an HPLC Method.

Chromatographic_Parameters cluster_method Method Parameters cluster_performance Performance Characteristics column Column (C18, C8, HILIC) retention Retention column->retention resolution Resolution column->resolution mobile_phase Mobile Phase (Composition, pH) mobile_phase->retention mobile_phase->resolution flow_rate Flow Rate efficiency Efficiency flow_rate->efficiency temperature Temperature temperature->retention temperature->efficiency retention->resolution efficiency->resolution peak_shape Peak Shape

Caption: Interplay of HPLC Method Parameters and Performance.

By carefully selecting and validating the appropriate HPLC method, researchers can ensure the quality and integrity of their analytical data for substituted nicotinates, ultimately contributing to the successful development of safe and effective pharmaceutical products.

References

Spectroscopic Showdown: A Comparative Analysis of Methoxy- and Methyl-Substituted Nicotinates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of methoxy- and methyl-substituted nicotinates reveals key differences in their electronic and structural characteristics, providing valuable data for researchers and professionals in drug development. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to offer a comprehensive overview of these important compound classes.

The substitution of methoxy (-OCH₃) and methyl (-CH₃) groups on the pyridine ring of nicotinates, which are esters of nicotinic acid (vitamin B3), significantly influences their physicochemical properties and, consequently, their biological activity. Understanding the spectroscopic signatures of these molecules is crucial for their identification, characterization, and the development of new therapeutic agents. This guide provides a side-by-side comparison of their performance in various spectroscopic techniques, supported by experimental data and detailed protocols.

Key Spectroscopic Comparisons

The electronic and structural differences imparted by the electron-donating methoxy group versus the weakly electron-donating methyl group are evident across various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the position of the substituent on the pyridine ring dictates the chemical shifts of the aromatic protons. Generally, the electron-donating nature of the methoxy group leads to a greater upfield shift (lower ppm) of the ring protons compared to the methyl group. This effect is most pronounced for protons at the ortho and para positions relative to the substituent. For instance, the protons of the pyridine ring in methoxy-substituted nicotinates will typically resonate at a lower frequency than those in their methyl-substituted counterparts.

In ¹³C NMR, the carbon atom attached to the methoxy group experiences a significant downfield shift due to the deshielding effect of the oxygen atom. Conversely, the carbon of the methyl group appears at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the vibrational modes of the molecules. A key distinguishing feature is the C-O stretching vibrations of the methoxy group, which typically appear as strong bands in the region of 1250-1000 cm⁻¹. Methyl-substituted nicotinates, on the other hand, will exhibit characteristic C-H bending vibrations for the methyl group around 1450 cm⁻¹ and 1380 cm⁻¹. The carbonyl (C=O) stretching frequency of the ester group, usually found around 1720-1730 cm⁻¹, can also be subtly influenced by the electronic nature of the substituent on the ring.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of these compounds are characterized by π → π* transitions within the pyridine ring. The position of the absorption maximum (λ_max) is sensitive to the nature and position of the substituent. The methoxy group, being a stronger electron-donating group, generally causes a bathochromic shift (shift to longer wavelength) of the λ_max compared to the methyl group. This is due to the increased electron density in the aromatic system, which lowers the energy gap for electronic transitions. For example, the λ_max of nicotinic acid is around 262 nm.[2]

Mass Spectrometry (MS)

In mass spectrometry, the fragmentation patterns of methoxy- and methyl-substituted nicotinates can be used for their identification. A common fragmentation pathway for methyl nicotinate involves the loss of the methoxy group (-OCH₃) to give a characteristic fragment ion.[3] For methoxy-substituted nicotinates, fragmentation may involve the loss of a methyl radical (-CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The exact fragmentation will depend on the position of the substitution.

Data Summary

The following table summarizes the key spectroscopic data for representative examples of methoxy- and methyl-substituted nicotinates.

Spectroscopic TechniqueMethoxy-Substituted Nicotinates (Representative Data)Methyl-Substituted Nicotinates (Representative Data)
¹H NMR (δ, ppm) Aromatic protons generally shifted upfield compared to methyl-substituted analogs. O-CH₃ signal around 3.8-4.0 ppm.Aromatic protons. CH₃ signal around 2.3-2.5 ppm.
¹³C NMR (δ, ppm) C-OCH₃ carbon significantly downfield.C-CH₃ carbon upfield.
IR (cm⁻¹) Strong C-O stretching bands (1250-1000 cm⁻¹).[4] C=O stretch (~1725 cm⁻¹).C-H bending of CH₃ (~1450, 1380 cm⁻¹). C=O stretch (~1720 cm⁻¹).[1]
UV-Vis (λ_max, nm) Generally bathochromic shift compared to methyl-substituted analogs.Absorption maxima typically at shorter wavelengths than methoxy-substituted analogs.
MS (m/z) Fragmentation often involves loss of -CH₃ from the methoxy group.Fragmentation commonly shows loss of the ester methyl/alkoxy group.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nicotinate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as needed for adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid Samples: Place a drop of the neat liquid between two NaCl or KBr plates.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and the spectra of related compounds.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the nicotinate derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-400 nm.

    • Scan speed: Medium.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) if the concentration is known.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

  • Instrumentation: Utilize a mass spectrometer capable of providing accurate mass measurements and fragmentation data (e.g., quadrupole, time-of-flight, or Orbitrap).

  • EI-MS Parameters (for GC-MS):

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

  • ESI-MS Parameters (for LC-MS):

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize cone voltage and collision energy to induce fragmentation for MS/MS analysis.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of methoxy- and methyl-substituted nicotinates.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis & Purification of Methoxy- & Methyl-Substituted Nicotinates NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison Report Publish Comparison Guide Comparison->Report

References

assessing the purity of Methyl 6-methoxynicotinate with different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Assessing the Purity of Methyl 6-methoxynicotinate

For professionals in research, chemical synthesis, and drug development, the accurate determination of purity for chemical intermediates like this compound is a critical step. Ensuring high purity is essential for the reliability of subsequent reactions, the validity of biological screening results, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of key analytical techniques used to assess the purity of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The primary methods for purity assessment of organic compounds include chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment of non-volatile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for identifying and quantifying volatile and semi-volatile compounds.[2] Furthermore, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method that allows for direct quantification against a certified internal standard without needing a reference standard of the analyte itself.[3]

Data Presentation: A Head-to-Head Comparison

The selection of an appropriate analytical technique depends on factors such as the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.[1] The table below summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by detection (e.g., UV).[4]Separation based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass spectrometric detection.[4]Signal intensity is directly proportional to the molar amount of nuclei, allowing for quantification against an internal standard.[3]
Applicability Well-suited for analyzing the main component and non-volatile or thermally labile impurities.[2]Applicable due to the volatility of this compound; effective for volatile and semi-volatile impurities.[2]An absolute method for determining the purity of the primary compound, provided a suitable internal standard is used.[5]
Selectivity High selectivity for separating closely related compounds.[6]Excellent separation for volatile compounds combined with the high selectivity of mass spectrometric detection.[6]High structural selectivity, allowing differentiation of isomers and structurally similar impurities.
Precision (%RSD) High; typically <2% for replicate injections.[1]High; typically <5%.[1]High; typically <1% with optimized parameters.
Limit of Detection (LOD) Typically in the low nanogram (ng) range.[2]Can reach the picogram (pg) range for targeted analysis.[2]Dependent on magnetic field strength; typically in the microgram (µg) range.[7]
Impurity Identification Tentative identification by retention time comparison with standards.Provides structural information from mass spectra, enabling identification of unknown impurities.[2]Provides detailed structural information for impurity identification.
Primary Method No, requires a reference standard of the same compound.No, requires a reference standard.Yes, allows for direct quantification against an unrelated, certified internal standard.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for purity assessment.[4]

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities, such as the starting material, 6-methylnicotinic acid.[2][8]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD).[4]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase : Isocratic or gradient elution. A representative mobile phase could be a mixture of acetonitrile and water containing 0.1% formic acid.[4][5] For example, an isocratic elution with 70% water (with 0.1% formic acid) and 30% acetonitrile/methanol (50:50 v/v).[4]

    • Flow Rate : 1.0 mL/min.[5]

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm or 263 nm.[5][8]

    • Injection Volume : 10-20 µL.[5][8]

  • Sample Preparation :

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of approximately 1 mg/mL.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Purity Calculation : The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.[2]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9]

  • Chromatographic Conditions :

    • Column : A polysiloxane-based capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2][9]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program : Example program: Initial temperature of 110 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[2][10]

    • Injector Temperature : 250 °C.[10]

    • Transfer Line Temperature : 280 °C.[2]

  • Mass Spectrometer Conditions :

    • Ion Source Temperature : 230 °C.[2]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[2]

    • Mass Range : m/z 40-300.[2]

  • Sample Preparation :

    • Dissolve the this compound sample in a volatile solvent like methanol or ethyl acetate to a final concentration of approximately 1 mg/mL.[2]

  • Data Analysis : Identify the main component and impurities by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated based on the relative peak areas, assuming similar response factors for all components.

Quantitative Nuclear Magnetic Resonance (¹H qNMR)

This method provides an absolute measure of purity by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity.[5]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Reagents :

    • A suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]

    • A certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with high purity and signals that do not overlap with the analyte signals.[5]

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.[5][11]

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.[11]

    • Ensure the sample is fully dissolved and transfer the solution to a clean 5 mm NMR tube.[11]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans.

  • Purity Calculation :

    • Integrate a well-resolved signal corresponding to the analyte and a signal corresponding to the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Workflow and Logic Visualization

The following diagrams illustrate the general workflow for assessing the purity of this compound and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Prep Prepare Stock Solutions (e.g., 1 mg/mL in Methanol/CDCl3) Sample->Prep HPLC HPLC-UV/DAD Analysis Prep->HPLC For non-volatile impurities GCMS GC-MS Analysis Prep->GCMS For volatile impurities qNMR qNMR Analysis Prep->qNMR For absolute purity DataProc Process Data (Integration, Library Search) HPLC->DataProc GCMS->DataProc qNMR->DataProc PurityCalc Calculate Purity (Area %, qNMR Formula) DataProc->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report Final Final Report->Final Final Purity Value & Impurity Profile

Caption: A generalized workflow for the purity assessment of this compound.

Purity_Analysis_Decision_Tree start Goal: Assess Purity of This compound q1 Need absolute purity value (Primary Method)? start->q1 q2 Are volatile impurities a primary concern? q1->q2 No res_qnmr Use qNMR q1->res_qnmr Yes q3 Need routine QC for non-volatile impurities? q2->q3 No res_gcms Use GC-MS q2->res_gcms Yes res_hplc Use HPLC q3->res_hplc Yes res_complementary Use HPLC and GC-MS for comprehensive profile q3->res_complementary No, need full profile

References

A Comparative Analysis of the Stability of Nicotinic Acid Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of various nicotinic acid esters, critical prodrugs designed to enhance the therapeutic delivery of nicotinic acid (niacin). Understanding the degradation kinetics and stability profiles of these esters is paramount for the development of effective and safe pharmaceutical formulations. This document synthesizes experimental data from multiple studies to offer an objective comparison, supported by detailed experimental protocols and visual representations of relevant biological and experimental workflows.

Comparative Stability Data

The stability of nicotinic acid esters is significantly influenced by their chemical structure, as well as environmental factors such as pH, temperature, and the presence of enzymes. The following table summarizes key stability parameters for several nicotinic acid esters, extracted from various research publications. These esters are often investigated as prodrugs to improve the solubility and delivery of nicotinic acid.[1]

Nicotinic Acid EsterDegradation KineticsKey Stability FindingsAnalytical MethodReference
Myristyl Nicotinate Stable at room temperature for 3 years with less than 0.05% conversion to nicotinic acid in dermatological preparations.[2]Highly stable in formulation, crucial for preventing skin flushing caused by free nicotinic acid.[2]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2][2]
Benzyl Nicotinate Exhibits pseudo-first-order degradation kinetics in aqueous solutions, with hydrolysis being catalyzed by hydroxide ions.[1][3]Degradation is pH-dependent, with no significant degradation observed at pH 2.0-3.0.[3] The half-life at 25°C is approximately 990 minutes at pH 7.40 and 88 minutes at pH 9.04.[3] Co-solvents like polyethylene glycol 400 and glycerol can enhance stability.[3]High-Performance Liquid Chromatography (HPLC)[3][1][3][4]
Fluorinated Esters (e.g., Fluorobutyl Ester) Exhibit pseudo-first-order degradation kinetics in aqueous buffers, with both acid and base catalyzed loss.[1]Designed for enhanced solubility in fluorocarbon liquid ventilation vehicles.[1] Porcine esterase can accelerate the hydrolysis by a factor of over 200 compared to chemical hydrolysis at pH 7.4.[1]High-Performance Liquid Chromatography (HPLC)[1][1]
Methyl Nicotinate Gradually hydrolyzes in aqueous solution to form nicotinic acid.[5]The rate of degradation is slow, approximately 0.5% per annum in aqueous solution.[5]High-Performance Liquid Chromatography (HPLC)[5][5]
Ethyl Nicotinate Subject to degradation over time.[6]Specific kinetic data from the search results is limited, but its degradation has been studied.[6]Gas Chromatography (GC) has been used to study its interaction with enzymes.[6][6]

Experimental Protocols

Accurate assessment of the stability of nicotinic acid esters relies on well-defined experimental protocols. The most common approach involves forced degradation studies and stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

General Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the degradation pathways and developing stability-indicating methods for drug substances.[7][8]

Objective: To generate degradation products under various stress conditions to assess the intrinsic stability of the nicotinic acid ester and to validate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: The ester is dissolved in an acidic solution (e.g., 0.1 M to 1 M HCl) and heated (e.g., 60-80°C) for a specified period.[9][10]

  • Base Hydrolysis: The ester is dissolved in a basic solution (e.g., 0.1 M to 1 M NaOH) and heated (e.g., 60-80°C) for a specified period.[9][10]

  • Oxidative Degradation: The ester is exposed to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or elevated temperature.

  • Thermal Degradation: The solid ester is exposed to dry heat (e.g., 60-80°C) for a defined duration.[10]

  • Photodegradation: The ester solution is exposed to a combination of UV and visible light in a photostability chamber.[10]

  • Sample Analysis: At predetermined time points, samples are withdrawn, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the remaining ester and any degradation products.[11]

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[12]

Instrumentation and Conditions (Example for Benzyl Nicotinate):

  • Chromatograph: High-Performance Liquid Chromatograph.[3]

  • Column: A reversed-phase column, such as a C18 column, is commonly used.[11]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition can be optimized for the specific ester.[11]

  • Flow Rate: Typically around 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength where the nicotinic acid ester and its degradation products have significant absorbance (e.g., 247 nm for atorvastatin and nicotinic acid combination).[11]

  • Validation: The method must be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[13]

Visualizing Key Processes

To better understand the context of nicotinic acid ester stability and function, the following diagrams illustrate a typical experimental workflow for stability testing and the primary signaling pathway of nicotinic acid.

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Data Interpretation A Nicotinic Acid Ester Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 80°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 80°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, Solid State) A->E F Photodegradation (UV/Vis Light) A->F G Sample Collection at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Quantification of Ester and Degradants H->I J Determine Degradation Kinetics I->J K Identify Degradation Products I->K L Assess Stability Profile I->L G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response NAE Nicotinic Acid Ester (Prodrug) NA Nicotinic Acid NAE->NA Hydrolysis (Esterases) HCA2 HCA2 Receptor (GPR109A) NA->HCA2 Binding Gi Gi Protein HCA2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K PKC PKC Gi->PKC cAMP ↓ cAMP AC->cAMP Response ↓ Lipolysis ↑ Anti-inflammatory Effects cAMP->Response Akt Akt PI3K->Akt Akt->Response EGFR EGFR Transactivation PKC->EGFR EGFR->PI3K

References

A Comparative Guide to the Synthesis of Methyl 6-methoxynicotinate: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. Methyl 6-methoxynicotinate, a valuable building block, is traditionally synthesized using conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) offers a potentially greener, faster, and more efficient alternative. This guide provides a comparative benchmark of these two methodologies, offering detailed experimental protocols and performance data to inform your synthetic strategy.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of a nicotinate ester via conventional heating and the projected performance of a microwave-assisted approach.

ParameterConventional Heating (Fischer Esterification)Microwave-Assisted Synthesis (Projected)
Starting Material 6-Hydroxynicotinic Acid6-Hydroxynicotinic Acid
Key Reagents Methanol, Sulfuric Acid (catalyst)Methanol, Sulfuric Acid (catalyst)
Reaction Time 17 hours[7]10 - 30 minutes (estimated)
Reported/Projected Yield 75%[7]>85% (estimated)
Heating Method Oil bath refluxMicrowave irradiation
Energy Consumption HighLow[2]
By-products Potential for increased side reactions due to prolonged heatingMinimized side reactions[4]

Experimental Protocols

Conventional Synthesis: Fischer Esterification of a Nicotinic Acid Analogue

This protocol is adapted from the established synthesis of Methyl 6-methylnicotinate.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxynicotinic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and a condenser. Maintain reflux for 17 hours.[7]

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Microwave-Assisted Synthesis Protocol (Hypothetical)

This projected protocol is based on the principles of microwave-assisted organic synthesis.[1][2][3]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 6-hydroxynicotinic acid, methanol, and a catalytic amount of sulfuric acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-120°C) for a short duration, typically ranging from 10 to 30 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Following the same work-up and purification procedure as the conventional method, the final product is isolated.

Visualizing the Workflow

The following diagrams illustrate the logical flow of both the conventional and microwave-assisted synthesis protocols.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow A 1. Mix Reactants: 6-Hydroxynicotinic Acid, Methanol, H₂SO₄ B 2. Reflux for 17 hours A->B C 3. Neutralization with NaHCO₃ B->C D 4. Extraction with Ethyl Acetate C->D E 5. Drying and Concentration D->E F 6. Purification E->F G This compound F->G H 1. Mix Reactants in Microwave Vessel I 2. Microwave Irradiation (10-30 min) H->I J 3. Neutralization with NaHCO₃ I->J K 4. Extraction with Ethyl Acetate J->K L 5. Drying and Concentration K->L M 6. Purification L->M N This compound M->N

References

Safety Operating Guide

Proper Disposal of Methyl 6-Methoxynicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of methyl 6-methoxynicotinate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with relevant regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][3][4]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side-shields or goggles
RespiratoryUse in a well-ventilated area; if dust is generated, a dust respirator is recommended
Lab CoatStandard laboratory coat

Step-by-Step Disposal Procedure

The primary route for disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[5][6]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[6]

  • Keep solid and liquid waste separate.[7]

  • Do not mix this compound waste with other incompatible chemical waste streams.

Step 2: Container Selection and Labeling

  • Use a compatible, leak-proof container for waste collection. The original container is often the best choice.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Include the date of waste accumulation on the label.[5]

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

  • The SAA should be away from heat sources and direct sunlight.[5]

  • Ensure the container is kept tightly closed when not in use.[1][2]

Step 4: Spill Management

  • In the event of a spill, immediately clean it up using appropriate absorbent materials.[6]

  • Treat all spill cleanup materials as hazardous waste and place them in a sealed, labeled container for disposal.[1][6]

  • Avoid generating dust during cleanup of solid material.[1]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

  • Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill cleanup_spill Clean up spill with appropriate absorbents is_spill->cleanup_spill Yes package_waste Place in a compatible, sealed, and labeled hazardous waste container is_spill->package_waste No cleanup_spill->package_waste store_waste Store in designated Satellite Accumulation Area package_waste->store_waste contact_ehs Contact EHS or licensed waste disposal vendor for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Framework

The management of hazardous waste is governed by federal and state regulations.[10] In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management from "cradle-to-grave".[10] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.[8]

References

Essential Safety and Logistical Information for Handling Methyl 6-methoxynicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Methyl 6-methoxynicotinate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary:

This compound and structurally similar compounds are categorized as hazardous. The primary risks associated with this chemical include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile rubber gloves are a standard for handling a variety of organic solvents and solids.[4] Always inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if splash exposure occurs.[5]
Eyes/Face Safety glasses with side shields or chemical splash gogglesSafety glasses must be worn at all times in the laboratory.[4] When there is a potential for splashes, indirectly ventilated goggles should be worn.[6] A face shield should be used in conjunction with glasses or goggles for maximum protection against splashes.[6]
Body Laboratory coat or protective clothingA lab coat should be worn and fully buttoned to provide effective coverage.[4][7] For more specialized experiments, an apron or full bodysuit may be necessary.[4]
Respiratory Dust respirator or suitable respiratorUse in a well-ventilated area is crucial.[1][8] If handling the compound as a powder or if ventilation is inadequate, a NIOSH-approved respirator is necessary to prevent inhalation of dust.[1]
Feet Closed-toe shoesClosed-toe, slip-resistant shoes are required to protect the feet from spills and dropped objects.[7]

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Conduct a risk assessment for your specific experiment.[7]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][8]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation and direct contact with skin and eyes.[1]

    • If the compound is a solid, use dry clean-up procedures and avoid generating dust.[1]

    • Keep containers securely sealed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]

    • Launder any contaminated clothing separately before reuse.[1]

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect any chemical residues and place them in a clearly labeled, sealed, and appropriate waste container.[1]

    • For spills, sweep up solid material, taking care to avoid dust generation, and place it in a designated waste container.[3]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • Recycle containers if possible, or dispose of them in an authorized landfill.[1]

  • Final Disposal:

    • Dispose of all waste, including contaminated PPE, according to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][9]

    • Do not dispose of this compound down the drain.[1][8]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 handle1 Work in Fume Hood prep2->handle1 handle2 Handle Chemical handle1->handle2 post1 Decontaminate Area handle2->post1 disp1 Collect Waste handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp3 Dispose via EHS disp2 Label Waste Container disp1->disp2 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.